molecular formula C23H43NO3 B593688 N-Oleoyl Valine CAS No. 60374-41-6

N-Oleoyl Valine

Cat. No.: B593688
CAS No.: 60374-41-6
M. Wt: 381.6
InChI Key: LRQPUGFHAACUMH-GJCOWUBNSA-N
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Description

N-Oleoyl Valine is an endogenous N-acyl amine lipoamino acid that functions as an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor , which plays a key role in thermoregulation . This compound is categorized as a Research Use Only (RUO) product, meaning it is exclusively designed for laboratory research applications and is not intended for diagnostic, therapeutic, or any form of human use . Studies have identified that levels of this compound increase in mice following cold exposure, suggesting a potential biological role in adaptive responses to cold . Furthermore, its concentration has been found to elevate in lung tissue in models of acute lung injury, indicating it may be involved in inflammatory processes . Like other N-acyl amines, this compound has also been reported to promote mitochondrial uncoupling , a process with implications for energy expenditure and metabolism . As a member of the N-acyl amino acid family, it is part of a broader class of endocannabinoid-related lipids that are gaining interest for their diverse signaling functions . Researchers can utilize this compound to probe the intricacies of TRPV3-mediated signaling, investigate metabolic pathways, and explore its potential role in various physiological and pathophysiological states.

Properties

IUPAC Name

3-methyl-2-(octadec-9-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPUGFHAACUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Endogenous Biosynthesis of N-Oleoyl Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining prominence for their roles in various physiological processes. This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of this compound. Central to this pathway is the enzyme Peptidase M20 Domain Containing 1 (PM20D1), a secreted, bidirectional enzyme that catalyzes the condensation of oleic acid and the branched-chain amino acid L-valine. This document details the enzymatic reaction, presents available quantitative data, outlines experimental protocols for the characterization of this pathway, and provides visual diagrams of the biosynthetic process and experimental workflows. This guide is intended to be a resource for researchers investigating the therapeutic potential and physiological significance of this compound and related N-acyl amino acids.

Introduction

N-acyl amino acids (NAAAs) are a diverse family of lipid mediators formed by the amide linkage of a fatty acid to the amino group of an amino acid. These molecules are increasingly recognized for their involvement in a range of biological functions. This compound, composed of oleic acid and the essential branched-chain amino acid valine, is one such endogenous NAAA. Recent studies have implicated NAAAs in the regulation of energy metabolism and other physiological processes, making their biosynthetic pathways a subject of intense research interest. The primary enzyme responsible for the biosynthesis of a significant portion of circulating NAAAs, including this compound, has been identified as Peptidase M20 Domain Containing 1 (PM20D1).[1][2][3][4]

The Core Biosynthesis Pathway of this compound

The endogenous synthesis of this compound is primarily catalyzed by the secreted enzyme PM20D1.[1] This enzyme exhibits bidirectional activity, capable of both synthesizing N-acyl amino acids from their constituent fatty acid and amino acid, and hydrolyzing them back into their components. The synthase activity of PM20D1 involves the direct condensation of a free fatty acid (oleic acid) and a free amino acid (L-valine) to form the amide bond of this compound.

The reaction can be summarized as follows:

Oleic Acid + L-Valine <--> N-Oleoyl-L-Valine + H₂O (Catalyzed by PM20D1)

Notably, PM20D1 shows a preference for free fatty acids over their acyl-CoA thioesters as substrates for the condensation reaction. While the enzyme can utilize a range of fatty acids and amino acids, it displays a preference for those with large and hydrophobic side chains.

Another enzyme, Fatty Acid Amide Hydrolase (FAAH), traditionally known for its role in the degradation of endocannabinoids, has also been shown to possess N-acyl amino acid synthase/hydrolase activity. However, FAAH's activity is primarily intracellular and it exhibits a more restricted substrate scope compared to the secreted PM20D1. Therefore, PM20D1 is considered the dominant regulator of circulating N-acyl amino acid levels.

Visualization of the Biosynthetic Pathway

N-Oleoyl_Valine_Biosynthesis cluster_extracellular Extracellular Space cluster_hydrolysis OA Oleic Acid PM20D1 PM20D1 (Synthase Activity) OA->PM20D1 Val L-Valine Val->PM20D1 NOV This compound PM20D1->NOV Condensation NOV_h This compound PM20D1_h PM20D1 (Hydrolase Activity) NOV_h->PM20D1_h OA_h Oleic Acid PM20D1_h->OA_h Hydrolysis Val_h L-Valine PM20D1_h->Val_h Experimental_Workflow cluster_reaction In Vitro Enzyme Assay cluster_analysis Sample Analysis Substrates Oleic Acid + L-Valine Incubation Incubate at 37°C Substrates->Incubation Enzyme Recombinant PM20D1 Enzyme->Incubation Quench Quench Reaction (Acetonitrile/Methanol + IS) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Quant Quantification using Standard Curve LCMS->Quant

References

An In-depth Technical Guide to N-Oleoyl Valine: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its role as a modulator of key biological processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological activities. The information is presented to support ongoing research and development efforts in pharmacology and biochemistry.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C23H43NO3--INVALID-LINK--[1]
Molecular Weight 381.6 g/mol --INVALID-LINK--[1]
CAS Number 60374-41-6--INVALID-LINK--[2]
Appearance Presumed to be a solid or oil at room temperatureInferred from structure
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility DMF: 10 mg/mlDMSO: 12 mg/mlEthanol: 12 mg/mlEthanol:PBS (pH 7.2) (1:4): 0.2 mg/ml--INVALID-LINK--[2]
Stability Stable for ≥ 2 years when stored at -20°C--INVALID-LINK--[2]
Synonyms N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, Oleoyl-L-valine--INVALID-LINK--

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for N-acyl amino acids.

Synthesis of this compound

A common method for the synthesis of N-acyl amino acids is the coupling of a fatty acid with an amino acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • L-Valine

  • Oleic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO4), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Amino Acid Preparation: Suspend L-Valine (1 equivalent) in anhydrous DMF.

  • Carboxylic Acid Activation: In a separate flask, dissolve oleic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen). Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the oleic acid solution. Stir the mixture at 0°C for 30 minutes.

  • Add the L-Valine suspension to the activated oleic acid mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification oleic_acid Oleic Acid activation Activation of Oleic Acid (DCM, 0°C) oleic_acid->activation l_valine L-Valine coupling Coupling with L-Valine (DMF, RT, Overnight) l_valine->coupling dcc DCC dcc->activation hobt HOBt hobt->activation activation->coupling filtration Filtration to remove DCU coupling->filtration extraction Aqueous Work-up (HCl, NaHCO3, Brine) filtration->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product G LC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) is_addition Add Internal Standard sample->is_addition protein_ppt Protein Precipitation (Methanol) is_addition->protein_ppt centrifugation Centrifugation protein_ppt->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection onto LC Column reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection data Data Acquisition & Quantification detection->data G This compound as a TRPV3 Antagonist stimulus Stimulus (e.g., Heat, Chemical Agonist) trpv3 TRPV3 Channel stimulus->trpv3 Activates oleoyl_valine This compound oleoyl_valine->trpv3 Inhibits ca_influx Ca2+ Influx trpv3->ca_influx downstream Downstream Signaling (e.g., EGFR pathway, Cytokine Release) ca_influx->downstream cellular_response Cellular Response (e.g., Sensation, Proliferation) downstream->cellular_response G Mitochondrial Uncoupling by this compound substrate Substrate Oxidation (e.g., Fatty Acids, Glucose) etc Electron Transport Chain (ETC) substrate->etc proton_gradient Proton Gradient (Δp) etc->proton_gradient Pumps H+ atp_synthase ATP Synthase proton_gradient->atp_synthase Drives uncoupling_protein Uncoupling Mechanism (e.g., UCPs/ANT) proton_gradient->uncoupling_protein Dissipates atp ATP Synthesis atp_synthase->atp heat Heat Production uncoupling_protein->heat oleoyl_valine This compound oleoyl_valine->uncoupling_protein Promotes

References

N-Oleoyl Valine: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid (NAAA) that has garnered significant interest within the scientific community due to its role as a modulator of the transient receptor potential vanilloid 3 (TRPV3) channel. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, drawing from key studies in the field of lipidomics and pharmacology. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Discovery and Identification

The discovery of this compound was not a singular event but rather the result of advancements in lipidomics enabling broad screening for novel endogenous signaling molecules. A pivotal study by Tan et al. in 2010, utilizing a targeted lipidomics approach, led to the identification of 50 novel endogenous N-acyl amino acids in rat brain tissue, which included N-oleoyl conjugates of various amino acids[1]. While this study did not focus exclusively on this compound, it laid the groundwork for its identification as part of a larger family of previously uncharacterized bioactive lipids.

Subsequent research by Raboune et al. in 2014 further characterized the biological activity of a diverse library of N-acyl amides, including this compound, and established its role as a modulator of TRPV channels[2].

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, with data compiled from PubChem[3].

PropertyValue
Molecular Formula C23H43NO3
Molecular Weight 381.6 g/mol
IUPAC Name (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid
CAS Number 60374-41-6
Appearance Predicted to be a solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of oleic acid and the amino acid L-valine. A general and adaptable protocol is outlined below.

Workflow for Chemical Synthesis:

cluster_0 Step 1: Activation of Oleic Acid cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification OA Oleic Acid OAC Oleoyl Chloride or NHS-ester OA->OAC Activation AC Activating Agent (e.g., DCC/NHS or SOCl2) AC->OAC NOV This compound (crude) OAC->NOV Val L-Valine Val->NOV Base Base (e.g., Triethylamine) Base->NOV Solvent Anhydrous Solvent (e.g., DCM or DMF) Solvent->NOV Chrom Silica Gel Chromatography NOV->Chrom PureNOV Pure this compound Chrom->PureNOV

Caption: Chemical synthesis workflow for this compound.

Methodology:

  • Activation of Oleic Acid: Oleic acid is converted to a more reactive species to facilitate amide bond formation. This can be achieved by reacting oleic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dichloromethane (DCM) to form an NHS-ester. Alternatively, oleic acid can be converted to oleoyl chloride using thionyl chloride (SOCl2).

  • Coupling Reaction: The activated oleic acid (oleoyl chloride or NHS-ester) is then reacted with L-valine in the presence of a base, such as triethylamine, in an anhydrous solvent. The reaction is typically carried out at room temperature with stirring.

  • Purification: The crude product is purified using silica gel column chromatography to yield pure this compound.

Identification and Characterization by Mass Spectrometry and NMR Spectroscopy

The initial identification and structural confirmation of this compound in biological samples were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Experimental Workflow for Identification:

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis Tissue Brain Tissue Homogenize Homogenization Tissue->Homogenize Extract Lipid Extraction (e.g., Folch method) Homogenize->Extract HPLC HPLC with C18 column Extract->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS Scan (Full Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Product Ion Scan) CID->MS2 Library Spectral Library Comparison MS2->Library Struct Structure Elucidation Library->Struct

Caption: Workflow for the identification of this compound.

Mass Spectrometry (MS) Protocol:

  • Sample Preparation: Brain tissue is homogenized and subjected to lipid extraction using a method such as the Folch procedure (chloroform/methanol/water)[4].

  • Liquid Chromatography: The lipid extract is separated using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • MS1 (Full Scan): A full scan is performed to identify the precursor ion corresponding to the mass of this compound ([M-H]⁻ at m/z 380.3).

    • MS2 (Tandem MS): The precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

Expected MS/MS Fragmentation:

Precursor Ion (m/z)Key Fragment Ions (m/z)Fragment Identity
380.3 ([M-H]⁻)281.2[Oleic acid - H]⁻
116.1[Valine - H]⁻

NMR Spectroscopy Protocol:

While detailed NMR data for this compound is not extensively published, the following represents a general protocol for acquiring ¹H and ¹³C NMR spectra for structural confirmation of the synthesized compound.

  • Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons in the molecule.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.

Biological Activity and Initial Characterization

This compound has been identified as an antagonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.

TRPV3 Antagonist Activity

The antagonist activity of this compound at the TRPV3 channel was characterized by assessing its ability to inhibit the influx of calcium (Ca²⁺) in cells expressing the receptor.

Experimental Workflow for TRPV3 Antagonist Assay:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement and Analysis Cells HEK293 cells expressing TRPV3 Dye Load with Ca2+ indicator dye (e.g., Fura-2 AM) Cells->Dye NOV Incubate with this compound Dye->NOV Agonist Add TRPV3 agonist (e.g., 2-APB or heat) NOV->Agonist Fluorescence Measure intracellular Ca2+ concentration (fluorescence) Agonist->Fluorescence Analysis Calculate inhibition of Ca2+ influx Fluorescence->Analysis

Caption: Workflow for assessing TRPV3 antagonist activity.

Calcium Imaging Protocol:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected with a plasmid encoding for the human TRPV3 channel.

  • Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Treatment: The cells are pre-incubated with varying concentrations of this compound.

  • Activation and Measurement: The cells are then stimulated with a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) or by increasing the temperature). The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye.

  • Data Analysis: The inhibitory effect of this compound is quantified by comparing the calcium response in its presence to the response with the agonist alone.

Quantitative Data from Functional Assays:

CompoundTargetAssay TypeEffectPotency (IC₅₀/EC₅₀)Reference
This compoundTRPV3Calcium InfluxAntagonist~10 µM
2-APBTRPV3Calcium InfluxAgonistVaries with conditions
Signaling Pathway

As an antagonist of TRPV3, this compound is proposed to inhibit the downstream signaling cascades initiated by TRPV3 activation. The activation of TRPV3 leads to an influx of cations, primarily Ca²⁺, which can then trigger various cellular responses.

TRPV3 Signaling Pathway and Inhibition by this compound:

cluster_0 Stimulus cluster_1 TRPV3 Channel cluster_2 Inhibition cluster_3 Cellular Response Heat Heat (>33°C) TRPV3 TRPV3 Heat->TRPV3 Agonist Agonist (e.g., 2-APB) Agonist->TRPV3 Ca_influx Ca2+ Influx TRPV3->Ca_influx NOV This compound NOV->TRPV3 Inhibition Signaling Downstream Signaling Cascades (e.g., PKC, Calcineurin) Ca_influx->Signaling Response Physiological Responses (e.g., Sensation, Inflammation) Signaling->Response

Caption: TRPV3 signaling and its inhibition by this compound.

Conclusion

This compound represents a significant discovery within the expanding class of N-acyl amino acid signaling molecules. Its identification through advanced lipidomics and subsequent characterization as a TRPV3 antagonist have opened new avenues for research into the physiological roles of this channel and the therapeutic potential of its modulators. This technical guide provides a consolidated resource of the foundational knowledge on this compound, offering detailed methodologies and data to support further investigation and drug development efforts in this promising area.

References

Natural sources and tissue distribution of N-Oleoyl Valine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-Oleoyl Valine: Natural Sources, Tissue Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources, distribution in tissues, and its interaction with cellular signaling pathways. This document summarizes available quantitative data, details experimental protocols for its analysis, and presents visual representations of its metabolic and signaling pathways to support further research and drug development efforts.

Introduction

N-acyl amino acids (NAAAs) are a class of lipid molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond. These molecules are increasingly recognized as important endogenous signaling lipids with roles in various physiological and pathological processes. This compound, the amide conjugate of oleic acid and the branched-chain amino acid valine, has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, suggesting its potential involvement in thermosensation, pain perception, and skin homeostasis. This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation into its therapeutic potential.

Natural Sources and Biosynthesis

While specific data on the natural dietary sources of this compound are limited, its constituent parts, oleic acid and valine, are abundant in a variety of foods.

  • Oleic Acid: A monounsaturated fatty acid found in high concentrations in olive oil, canola oil, and avocados.

  • Valine: An essential branched-chain amino acid present in protein-rich foods such as meat, dairy products, soy, and legumes.

The biosynthesis of this compound, like other NAAAs, is thought to occur intracellularly through the enzymatic conjugation of oleoyl-CoA (the activated form of oleic acid) and L-valine. While the specific enzymes responsible for this compound synthesis have not been definitively identified, the general pathway for NAAA biosynthesis involves N-acyltransferases.

Putative Biosynthetic Pathway

The synthesis is proposed to be a two-step process:

  • Activation of Oleic Acid: Oleic acid is first activated to Oleoyl-CoA by an acyl-CoA synthetase.

  • Conjugation to Valine: An N-acyltransferase enzyme then catalyzes the transfer of the oleoyl group from Oleoyl-CoA to the amino group of L-valine, forming this compound.

This compound Biosynthesis Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA ATP -> AMP + PPi This compound This compound Oleoyl-CoA->this compound CoA L-Valine L-Valine L-Valine->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Oleoyl-CoA N-Acyltransferase N-Acyltransferase N-Acyltransferase->this compound

Putative biosynthetic pathway of this compound.

Tissue Distribution

Specific quantitative data for this compound concentrations in various tissues are not extensively documented in publicly available literature. However, studies on other N-acyl amino acids suggest that their distribution is widespread, with detectable levels in the central nervous system, peripheral tissues, and plasma. One study noted that this compound levels increase in mouse lung tissue following acute lung injury, indicating a potential role in inflammatory responses.

Table 1: Putative Tissue Distribution of this compound
Tissue/FluidReported Presence/ConcentrationReference
LungIncreased levels post-injury (mouse)
BrainPresence of other NAAAs suggests likely presence-
PlasmaPresence of other NAAAs suggests likely presence-
SkinAs a TRPV3 antagonist, its presence is plausible-

Note: This table is illustrative. Specific concentrations require further experimental determination.

Experimental Protocols

The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation and Extraction

This protocol is adapted from methods used for similar N-acyl amino acids.

  • Tissue Homogenization: Weigh frozen tissue and homogenize in a suitable solvent (e.g., 2:1:1 methanol:chloroform:water) containing an appropriate internal standard (e.g., d8-N-Oleoyl Valine).

  • Lipid Extraction: Perform a modified Bligh-Dyer or equivalent liquid-liquid extraction to separate the lipid phase containing this compound.

  • Phase Separation: Centrifuge the mixture to achieve phase separation. Collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute this compound.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of this compound (m/z 382.3).

    • Product Ions: Characteristic fragment ions are monitored for quantification and confirmation (e.g., fragments corresponding to the loss of water or the valine moiety).

LC-MS/MS Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction Lipid Extraction Tissue Homogenization->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Drying and Reconstitution Drying and Reconstitution Phase Separation->Drying and Reconstitution LC Separation LC Separation Drying and Reconstitution->LC Separation Injection ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source->Mass Analyzer (MRM) Detector Detector Mass Analyzer (MRM)->Detector Data Analysis Data Analysis Detector->Data Analysis Signal

Workflow for the quantification of this compound.

Signaling Pathways

This compound has been identified as an antagonist of the TRPV3 channel. TRPV3 is a non-selective cation channel expressed predominantly in keratinocytes and is involved in thermosensation, hair growth, and skin barrier function.

Antagonism of TRPV3

The binding of this compound to the TRPV3 channel is thought to stabilize the channel in a closed conformation, thereby inhibiting the influx of cations (such as Ca²⁺ and Na⁺) that would normally occur upon channel activation by heat or chemical agonists. This antagonistic action can modulate downstream signaling pathways that are dependent on cation influx.

This compound Signaling Pathway This compound This compound TRPV3 Channel TRPV3 Channel This compound->TRPV3 Channel Antagonism Cation Influx Cation Influx TRPV3 Channel->Cation Influx Inhibition of Downstream Signaling Downstream Signaling Cation Influx->Downstream Signaling Physiological Response Physiological Response Downstream Signaling->Physiological Response e.g., altered thermosensation, reduced inflammation

An In-depth Technical Guide on the Putative Mechanism of Action of N-Oleoyl Valine on TRPV3 Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the direct interaction and specific mechanism of action of N-Oleoyl Valine (OLV) on Transient Receptor Potential Vanilloid 3 (TRPV3) channels have not been explicitly detailed in published scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the established principles of lipid modulation of TRPV channels and the known biological activities of related N-acyl amino acids. The proposed mechanisms and experimental protocols outlined herein provide a foundational framework for investigating the potential effects of OLV on TRPV3.

Introduction: TRPV3 and the Rationale for this compound Investigation

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in sensory neurons. It functions as a polymodal sensor, activated by innocuous warm temperatures (31-39°C), chemical agonists (e.g., 2-aminoethoxydiphenyl borate, carvacrol), and various endogenous lipids. TRPV3 plays a crucial role in thermosensation, pain perception, skin barrier function, hair growth, and the pathophysiology of several skin disorders, making it a compelling target for therapeutic intervention.

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules, structurally comprising a fatty acid linked to an amino acid. These molecules are known to modulate the activity of a variety of membrane proteins, including ion channels, and are involved in diverse physiological processes. This compound (OLV), an NAA composed of oleic acid (an unsaturated fatty acid) and the branched-chain amino acid valine, is a lipophilic molecule with the potential to interact with transmembrane proteins like TRPV3. Given that unsaturated fatty acids are known to potentiate TRPV3 function, it is hypothesized that OLV may act as a modulator of this channel.

Proposed Mechanism of Action of this compound on TRPV3 Channels

Based on the current understanding of lipid modulation of TRPV channels, we propose a putative mechanism by which this compound may influence TRPV3 activity. It is hypothesized that OLV acts as a positive allosteric modulator or a direct agonist of the TRPV3 channel. This proposed mechanism is centered around the interaction of OLV with a lipid-binding pocket within the channel protein.

Binding Site and Allosteric Modulation

Recent structural studies have revealed the presence of a "vanilloid site" in TRPV3, which is occupied by an endogenous lipid in the channel's resting state. The dissociation of this lipid is associated with channel activation by agonists such as tetrahydrocannabivarin (THCV) and 2-aminoethoxydiphenyl borate (2-APB)[1][2]. It is plausible that OLV, due to its lipophilic nature, could compete with this endogenous lipid for binding within the vanilloid pocket or a nearby allosteric site.

The binding of OLV to this site could induce a conformational change in the channel, lowering the energy barrier for channel opening in response to other stimuli like heat or chemical agonists, thus acting as a positive allosteric modulator. Alternatively, at higher concentrations, OLV binding might be sufficient to directly trigger channel gating, thereby functioning as a direct agonist.

Signaling Pathway

The binding of this compound to the TRPV3 channel is proposed to initiate a cascade of events leading to channel opening and subsequent cellular responses. The influx of cations, primarily Ca2+, through the opened channel would lead to membrane depolarization and an increase in intracellular calcium concentration. This elevation in intracellular Ca2+ can then trigger various downstream signaling pathways within the cell, such as the activation of protein kinase C (PKC) and calmodulin, which are known to be involved in the sensitization of TRPV3 channels.

Quantitative Data on Lipid Modulation of TRPV3

While specific quantitative data for this compound's effect on TRPV3 is not available, the following table summarizes the effects of other relevant lipid modulators on the channel. This data provides a comparative context for potential future studies on OLV.

ModulatorEffect on TRPV3Reported IC50/EC50Cell TypeReference
Arachidonic AcidPotentiation of 2-APB induced responsesNot specifiedHEK293 cells, Xenopus oocytes, mouse keratinocytes[3]
17(R)-Resolvin D1InhibitionIC50 of 0.4 µMNot specified[4]

Detailed Experimental Protocols

To investigate the proposed mechanism of action of this compound on TRPV3 channels, a series of in-vitro and cell-based assays are recommended.

Electrophysiology

Objective: To determine the direct effect of OLV on TRPV3 channel currents.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding for human or mouse TRPV3.

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.

  • Experimental Conditions:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A baseline current is established in the extracellular solution.

    • This compound is applied at varying concentrations to determine its effect on the baseline current (to test for direct agonism).

    • To test for allosteric modulation, a sub-maximal concentration of a known TRPV3 agonist (e.g., 2-APB or heat) is applied in the presence and absence of OLV.

  • Data Analysis: The change in current amplitude in response to OLV is measured. For allosteric modulation, the potentiation or inhibition of the agonist-evoked current by OLV is quantified. Dose-response curves are generated to determine the EC50 or IC50 of OLV.

Calcium Imaging

Objective: To measure the effect of OLV on intracellular calcium levels in TRPV3-expressing cells.

Methodology:

  • Cell Culture and Transfection: As described for electrophysiology.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence Microscopy: Changes in intracellular calcium are monitored using a fluorescence microscope equipped with a ratiometric imaging system or a plate reader.

  • Experimental Conditions:

    • A baseline fluorescence is recorded.

    • OLV is applied at various concentrations, and the change in fluorescence is measured to assess direct activation.

    • The effect of OLV on agonist-induced calcium influx is determined by co-applying OLV with a known TRPV3 agonist.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths is calculated to represent the change in intracellular calcium concentration.

Radioligand Binding Assay

Objective: To determine if OLV binds to the TRPV3 channel and to characterize its binding affinity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing TRPV3.

  • Radioligand: A radiolabeled ligand known to bind to a specific site on TRPV3 (e.g., a radiolabeled agonist or antagonist) is used.

  • Competition Binding: The ability of increasing concentrations of unlabeled OLV to displace the binding of the radioligand is measured.

  • Data Analysis: The concentration of OLV that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of OLV can then be calculated.

Visualizations

Proposed Signaling Pathway of this compound on TRPV3

OLV_TRPV3_Pathway cluster_membrane Cell Membrane OLV This compound TRPV3 TRPV3 Channel OLV->TRPV3 Binds to allosteric site Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Channel Opening Depolarization Membrane Depolarization TRPV3->Depolarization Channel Opening Lipid Endogenous Lipid Lipid->TRPV3 Displaced from vanilloid site Membrane Cell Membrane Downstream Downstream Signaling (e.g., PKC, Calmodulin) Ca_influx->Downstream

Caption: Proposed signaling pathway for this compound modulation of TRPV3 channels.

Experimental Workflow for Investigating OLV-TRPV3 Interaction

Experimental_Workflow start Hypothesis: OLV modulates TRPV3 electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology calcium_imaging Calcium Imaging (Fura-2 / Fluo-4) start->calcium_imaging binding_assay Binding Assay (Radioligand Competition) start->binding_assay direct_activation Direct Activation? electrophysiology->direct_activation allosteric_modulation Allosteric Modulation? electrophysiology->allosteric_modulation calcium_imaging->direct_activation calcium_imaging->allosteric_modulation binding_confirmed Direct Binding? binding_assay->binding_confirmed conclusion Conclusion on Mechanism of Action direct_activation->conclusion allosteric_modulation->conclusion binding_confirmed->conclusion

Caption: A logical workflow for experimentally validating the interaction between this compound and TRPV3.

References

N-Oleoyl Valine: A Technical Deep Dive into its Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine (Ol-Val) is an endogenous N-acyl amino acid that has garnered scientific interest for its potential role in modulating cellular energy metabolism. This technical guide synthesizes the current understanding of how this compound affects mitochondrial function. Emerging evidence indicates that this compound, as part of the broader class of N-acyl amino acids, acts as a mitochondrial uncoupler. This document provides a comprehensive overview of the mechanisms of action, quantitative effects on mitochondrial respiration and ATP production, and detailed experimental protocols for assessing these effects. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other N-acyl amino acids in metabolic diseases.

Introduction

Mitochondria are central to cellular energy homeostasis, primarily through the process of oxidative phosphorylation (OXPHOS). The tight coupling of substrate oxidation to ATP synthesis is crucial for efficient energy production. Mitochondrial uncoupling, a process that dissociates these two events, leads to increased substrate oxidation and dissipation of the proton motive force as heat. While excessive uncoupling can be detrimental, mild uncoupling is increasingly recognized as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.

N-acyl amino acids (NAAs) are a class of endogenous lipid metabolites that have been identified as modulators of mitochondrial function.[1] this compound, a member of this class, is formed by the condensation of oleic acid and the amino acid valine. This guide focuses specifically on the effects of this compound on mitochondrial bioenergetics.

Mechanism of Action: Mitochondrial Uncoupling

This compound and other long-chain N-acyl amino acids are proposed to function as endogenous uncouplers of mitochondrial respiration.[1] The primary mechanism of action is the dissipation of the proton gradient across the inner mitochondrial membrane, independent of Uncoupling Protein 1 (UCP1).[1][2]

UCP1-Independent Uncoupling

Studies have demonstrated that the uncoupling effect of N-acyl amino acids persists in cells and mitochondria lacking UCP1, a key protein in canonical non-shivering thermogenesis.[1] This indicates that this compound utilizes an alternative mechanism to facilitate proton leak across the inner mitochondrial membrane.

Putative Role of the Adenine Nucleotide Translocator (ANT)

One proposed mechanism for UCP1-independent uncoupling by N-acyl amino acids involves the Adenine Nucleotide Translocator (ANT). ANT is an abundant inner mitochondrial membrane protein responsible for the exchange of ADP and ATP. It is hypothesized that N-acyl amino acids may interact with ANT, inducing a conformational change that facilitates proton transport. However, some studies suggest that at higher concentrations, the uncoupling effect of NAAs may be independent of ANT, as the ANT inhibitor carboxyatractylate (CAT) does not completely abolish their effect. Further research is required to fully elucidate the precise role of ANT in this compound-mediated uncoupling.

Quantitative Effects on Mitochondrial Function

The impact of this compound on mitochondrial function is multifaceted, influencing oxygen consumption, ATP synthesis, and mitochondrial membrane potential.

Oxygen Consumption Rate (OCR)

This compound, as a mitochondrial uncoupler, is expected to increase the basal oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient. However, at higher concentrations, adverse effects on maximal respiration have been observed for other N-acyl amino acids.

Table 1: Quantitative Effects of N-Acyl Amino Acids on Mitochondrial Oxygen Consumption Rate (OCR)

N-Acyl Amino AcidCell TypeConcentrationEffect on Basal OCREffect on Maximal OCRCitation
N-Oleoyl-PhenylalanineHuman Adipocytes25 µMIncreasedSignificantly Reduced
N-Oleoyl-LeucineHuman Adipocytes25 µMIncreasedSignificantly Reduced

No specific quantitative data for this compound on basal and maximal OCR in a metabolic context was available in the reviewed literature.

ATP Production and Mitochondrial Coupling Efficiency

A direct consequence of mitochondrial uncoupling is a decrease in the efficiency of ATP synthesis. The energy from the proton motive force is dissipated as heat rather than being harnessed by ATP synthase. Studies on similar N-acyl amino acids have shown a reduction in mitochondrial ATP production and coupling efficiency at concentrations that induce uncoupling. A study on DU-145 prostate cancer cells reported that N-oleoyl-valine at a concentration of 50 µM significantly reduced ATP-dependent cell viability.

Table 2: Effect of this compound on ATP-Dependent Cell Viability

CompoundCell LineConcentrationEffectCitation
N-Oleoyl-ValineDU-14550 µM18-32% reduction in ATP levels
Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial uncouplers, by definition, decrease the mitochondrial membrane potential. A study investigating the effects of various cannabinoid receptor ligands found that 50 µM N-oleoyl-valine induced significant mitochondrial membrane potential depolarization in DU-145 cells.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

CompoundCell LineConcentrationEffectCitation
N-Oleoyl-ValineDU-14550 µMSignificant depolarization

Signaling Pathways

The signaling pathways through which this compound exerts its effects on mitochondria are still under investigation. The primary proposed pathway involves its direct interaction with components of the inner mitochondrial membrane, leading to uncoupling.

Caption: Proposed signaling pathway for this compound-induced mitochondrial uncoupling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay for evaluating mitochondrial respiration in live cells.

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XFe96 or XFe24 Extracellular Flux Analyzer (Agilent)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent, Cat. No. 103015-100)

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes, or differentiated adipocytes)

  • This compound (solubilized in a suitable vehicle, e.g., DMSO)

  • Culture medium, trypsin, PBS

  • Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Prepare Assay Medium: Prepare the Seahorse XF assay medium by supplementing XF base medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

  • Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Prepare Compound Plate: Prepare a utility plate containing this compound at various concentrations, vehicle control, and the mitochondrial inhibitors from the Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone/antimycin A) at their optimized final concentrations.

  • Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial respiration.

Seahorse_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) seed_cells Seed Cells in XF Plate medium_exchange Medium Exchange to Assay Medium seed_cells->medium_exchange hydrate_cartridge Hydrate Sensor Cartridge run_seahorse Run Seahorse XF Mito Stress Test hydrate_cartridge->run_seahorse medium_exchange->run_seahorse prepare_compounds Prepare this compound & Inhibitors prepare_compounds->run_seahorse analyze_data Data Analysis run_seahorse->analyze_data

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in mitochondrial membrane potential can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Objective: To determine if this compound causes depolarization of the mitochondrial membrane.

Materials:

  • Fluorescent microscope or plate reader with fluorescence capabilities

  • Cell line of interest cultured on glass-bottom dishes or black-walled microplates

  • Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye

  • This compound

  • FCCP (as a positive control for depolarization)

  • Live cell imaging solution (e.g., HBSS)

Procedure:

  • Cell Culture: Culture cells to a suitable confluency on the appropriate imaging plates.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-50 nM) in culture medium for 30-60 minutes at 37°C to allow the dye to equilibrate across the mitochondrial membrane.

  • Wash: Gently wash the cells with pre-warmed live cell imaging solution to remove excess dye.

  • Baseline Measurement: Acquire baseline fluorescence images or readings.

  • Treatment: Add this compound at the desired concentrations to the cells.

  • Time-Lapse Imaging/Reading: Acquire images or readings at regular intervals to monitor the change in fluorescence over time.

  • Positive Control: At the end of the experiment, add FCCP (e.g., 1-10 µM) to induce complete mitochondrial depolarization and obtain a minimum fluorescence value.

  • Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Conclusion

This compound is an endogenous lipid metabolite that functions as a UCP1-independent mitochondrial uncoupler. Its ability to dissipate the mitochondrial proton gradient suggests a potential role in regulating cellular energy expenditure. While preliminary data indicates that this compound can induce mitochondrial depolarization and affect ATP levels, further research is needed to fully characterize its dose-dependent effects on mitochondrial respiration in various cell types. The experimental protocols provided in this guide offer a framework for researchers to rigorously investigate the bioenergetic effects of this compound and its potential as a therapeutic agent for metabolic diseases. The exploration of its precise molecular targets and signaling pathways remains a key area for future investigation.

References

In Silico Prediction of N-Oleoyl Valine Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid with a currently unassigned receptor, classifying it as an orphan ligand. This technical guide provides a comprehensive overview of the in silico methodologies for predicting its potential protein binding sites, with a primary focus on the G protein-coupled receptor 18 (GPR18) as a strong candidate target. Drawing on data from structurally similar N-acyl amino acids, this document outlines a systematic workflow for target identification, binding site prediction, and experimental validation. Detailed experimental protocols for key validation assays and a summary of relevant quantitative data are provided to facilitate further research into the biological function and therapeutic potential of this compound.

Introduction: The Challenge of Orphan Ligands

N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in diverse physiological processes.[1][2] While many NAAAs have identified protein targets, this compound remains an "orphan ligand," meaning its cognate receptor and biological function are yet to be fully elucidated. The identification of binding sites for such orphan ligands is a critical step in understanding their mechanism of action and exploring their therapeutic potential.[3][4]

Computational, or in silico, approaches offer a powerful and cost-effective strategy for predicting ligand-protein interactions and generating testable hypotheses for experimental validation.[5] This guide will focus on the in silico prediction of this compound binding sites, leveraging the knowledge of related NAAAs to propose and investigate a primary candidate receptor.

The Prime Candidate: G Protein-Coupled Receptor 18 (GPR18)

Based on the established interactions of structurally similar NAAAs, the G protein-coupled receptor 18 (GPR18) emerges as a primary candidate for being a receptor for this compound. GPR18 is a class A GPCR that has been linked to various physiological processes, including immune response and metabolism.

Several lines of evidence point to GPR18 as a potential target:

  • Structural Analogs as Ligands: N-arachidonoyl glycine (NAGly), an N-acyl amino acid with a similar structure to this compound, has been reported to be a ligand for GPR18.

  • Shared Signaling Pathways: GPR18 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as activation of the mitogen-activated protein kinase (MAPK) pathway. These are common signaling cascades for lipid-activated GPCRs.

  • Controversial but Intriguing Evidence: While some studies have confirmed NAGly as a GPR18 agonist, others have reported a lack of activation in certain assay systems, highlighting the need for further investigation with a broader range of N-acyl amino acids, including this compound.

In Silico Prediction Workflow for this compound Binding Sites

The following workflow outlines a comprehensive in silico approach to predict and analyze the binding of this compound to its potential targets, with a focus on GPR18.

in_silico_workflow cluster_target_id Target Identification & Preparation cluster_prediction Binding Site Prediction & Analysis cluster_refinement Refinement & Dynamics cluster_validation Experimental Validation target_selection Target Selection (GPR18) homology_modeling Homology Modeling of GPR18 target_selection->homology_modeling No crystal structure available model_validation Model Validation homology_modeling->model_validation Assess model quality virtual_screening Virtual Screening model_validation->virtual_screening molecular_docking Molecular Docking of this compound virtual_screening->molecular_docking Identify potential binding pockets pose_analysis Binding Pose & Interaction Analysis molecular_docking->pose_analysis Predict binding mode md_simulation Molecular Dynamics Simulation pose_analysis->md_simulation binding_energy Binding Free Energy Calculation md_simulation->binding_energy Assess complex stability experimental_validation Experimental Validation (e.g., cAMP, β-arrestin assays) binding_energy->experimental_validation Generate testable hypotheses

Figure 1: In Silico Workflow for this compound Binding Site Prediction.
Target Identification and Preparation

Given that no crystal structure for GPR18 is currently available, the first step is to generate a high-quality 3D model.

  • Homology Modeling: A 3D model of GPR18 can be constructed using homology modeling techniques. This involves using the crystal structures of related GPCRs as templates.

  • Model Validation: The quality of the generated model must be rigorously assessed using tools that check stereochemical parameters, bond lengths, and angles.

Binding Site Prediction and Analysis

With a validated model of GPR18, the next step is to predict how this compound might bind.

  • Virtual Screening: This computational technique can be used to screen large libraries of compounds to identify those that are likely to bind to the target protein. In this case, it can help to identify potential binding pockets on the GPR18 model.

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking this compound into the predicted binding pockets of the GPR18 model will provide insights into the potential binding mode.

  • Binding Pose and Interaction Analysis: The predicted binding poses should be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of GPR18.

Refinement and Dynamics

To further refine the predicted binding mode and assess the stability of the complex, more computationally intensive methods are employed.

  • Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes.

  • Binding Free Energy Calculation: These calculations provide a more accurate estimation of the binding affinity between this compound and GPR18.

Quantitative Data Summary

While no direct binding data for this compound is available, the following tables summarize the binding affinities of known ligands for GPR18, which can serve as a benchmark for future experimental studies.

Table 1: Binding Affinities of GPR18 Ligands

LigandAssay TypeParameterValue (nM)Reference
Resolvin D2Radioligand BindingKd9.6 ± 0.9
N-arachidonoyl glycinecAMP AssayEC5020

Signaling Pathways

The predicted binding of this compound to GPR18 would likely initiate downstream signaling cascades. Based on the known signaling of GPR18, two primary pathways are anticipated.

gpr18_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand This compound gpr18 GPR18 ligand->gpr18 g_protein Gαi/o gpr18->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Cascade g_protein->mapk Activation camp cAMP ac->camp Production cellular_response Cellular Response (e.g., Immune Modulation) camp->cellular_response Downstream Effects mapk->cellular_response Phosphorylation Events

Figure 2: Hypothesized GPR18 Signaling Pathway for this compound.

The binding of this compound to GPR18 is predicted to activate the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Simultaneously, GPR18 activation can trigger the MAPK signaling cascade, leading to various cellular responses.

Experimental Protocols for Validation

The in silico predictions must be validated through experimental assays. The following are detailed protocols for two key assays used to characterize GPCR activation.

cAMP Assay for Gαi-Coupled GPCRs

This assay measures the inhibition of cAMP production upon agonist stimulation of a Gαi-coupled receptor.

Protocol:

  • Cell Culture: Culture cells stably expressing GPR18 in the appropriate medium.

  • Cell Plating: Seed the cells into a 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR18 agonist (e.g., NAGly) as a positive control.

  • Forskolin Stimulation: To induce a measurable level of cAMP, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of the test compounds.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

Protocol:

  • Cell Line: Use a commercially available cell line engineered to express GPR18 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating: Seed the cells in a 384-well plate and incubate.

  • Ligand Stimulation: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 90 minutes at 37°C).

  • Detection: Add the detection reagents containing the substrate for the complemented enzyme. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the ligand concentration to determine the EC50 value, representing the concentration of the ligand that elicits 50% of the maximal β-arrestin recruitment.

Biosynthesis and Metabolism of N-Acyl Amino Acids

Understanding the lifecycle of this compound can provide context for its physiological role.

naaa_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation oleoyl_coa Oleoyl-CoA nat N-acyltransferase (NAT) oleoyl_coa->nat valine Valine valine->nat n_oleoyl_valine This compound nat->n_oleoyl_valine Acylation faah Fatty Acid Amide Hydrolase (FAAH) n_oleoyl_valine->faah Hydrolysis oleic_acid Oleic Acid faah->oleic_acid valine_deg Valine faah->valine_deg

Figure 3: General Biosynthesis and Degradation Pathway of this compound.

The biosynthesis of this compound is likely catalyzed by an N-acyltransferase, which facilitates the conjugation of oleoyl-CoA with valine. The degradation of this compound is expected to be carried out by fatty acid amide hydrolase (FAAH), which would hydrolyze the amide bond to release oleic acid and valine.

Conclusion and Future Directions

The in silico prediction of binding sites for orphan ligands like this compound is a crucial first step in unraveling their biological significance. The workflow and information presented in this guide provide a robust framework for investigating GPR18 as a potential receptor for this compound. The convergence of computational predictions with experimental validation will be essential to confirm this interaction and to elucidate the physiological roles of this endogenous lipid. Future research should focus on performing the outlined in silico and experimental studies to definitively characterize the binding of this compound to GPR18 and other potential targets, ultimately paving the way for the development of novel therapeutics that modulate its activity.

References

Methodological & Application

Synthesis and Application of N-Oleoyl Valine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-Oleoyl Valine, a lipoamino acid with significant potential in various research fields. This document outlines the chemical synthesis, purification methods, and key biological applications, including its role as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupler. Detailed experimental protocols for the characterization of its biological activity are also provided.

Chemical Synthesis of this compound

This compound can be efficiently synthesized using the Schotten-Baumann reaction, which involves the acylation of the amino acid valine with oleoyl chloride in a basic aqueous solution.[1][2][3][4] This method is robust and yields the desired N-acyl amino acid in good purity after appropriate work-up and purification.

A similar reaction involving the acylation of leucine with oleoyl chloride has been reported to yield the corresponding N-oleoyl leucine, demonstrating the feasibility of this approach for branched-chain amino acids.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acyl amino acids.

Materials:

  • L-Valine

  • Oleoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution of L-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Valine (1 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the valine and to neutralize the HCl generated during the reaction (approximately 2.2 equivalents). Cool the solution to 0-5°C in an ice bath.

  • Addition of Oleoyl Chloride: While vigorously stirring the cooled valine solution, slowly add oleoyl chloride (1 equivalent) dropwise. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction: After the complete addition of oleoyl chloride, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated HCl. This will precipitate the this compound.

    • Extract the product with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane can be used as the eluent. Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.

ParameterValue/RangeReference
Reactants Stoichiometry
L-Valine1 eq
Oleoyl Chloride1 eq
Sodium Hydroxide~2.2 eq
Reaction Conditions
Temperature0-10°C
Reaction Time2-4 hours
pH for Precipitation1-2
Purification
MethodFlash Chromatography
Stationary PhaseSilica Gel
Mobile Phase ExampleHexane/Ethyl Acetate Gradient

Application 1: this compound as a TRPV3 Antagonist

This compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a non-selective cation channel highly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin health. Antagonists of TRPV3 are valuable research tools and potential therapeutic agents for conditions such as chronic pain and inflammatory skin disorders.

Experimental Protocol: In Vitro Assay for TRPV3 Antagonism

The antagonist activity of this compound can be assessed by measuring its ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a TRPV3 agonist in cells expressing the channel.

Materials:

  • HEK293 cells stably expressing human TRPV3 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM or other suitable calcium indicator dye

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB), carvacrol)

  • This compound

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Loading:

    • Culture the TRPV3-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

    • Load the cells with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

  • Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period (e.g., 10-20 minutes).

  • Agonist Stimulation and Measurement: Add a known concentration of a TRPV3 agonist (e.g., EC₅₀ concentration) to the cells and immediately begin measuring the fluorescence changes over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

    • Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

ParameterExample Value/ConditionReference
Cell LineHEK293-hTRPV3
Calcium IndicatorFura-2 AM
TRPV3 Agonist2-APB (100 µM)
Incubation with Antagonist10-20 minutes
Measurement TechniqueFluorescence Ratio Imaging

Signaling Pathway of TRPV3 Activation and Antagonism

TRPV3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Allows Agonist TRPV3 Agonist (e.g., 2-APB) Agonist->TRPV3 Activates NOleoylValine This compound NOleoylValine->TRPV3 Inhibits PI3K_AKT PI3K/AKT Pathway Ca2_influx->PI3K_AKT Activates p38_MAPK p38 MAPK Pathway Ca2_influx->p38_MAPK Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain Sensation) PI3K_AKT->Cellular_Response p38_MAPK->Cellular_Response Mitochondrial_Uncoupling cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP_Synthase_Matrix ATP Synthase (F1) ATP ATP ATP_Synthase_Matrix->ATP Synthesizes Proton_Matrix H⁺ ADP ADP + Pi ADP->ATP_Synthase_Matrix Proton_IMS H⁺ Proton_IMS->Proton_Matrix Uncoupling Leak ATP_Synthase_Membrane ATP Synthase (F0) Proton_IMS->ATP_Synthase_Membrane Flows through ETC Electron Transport Chain ETC->Proton_IMS Pumps H⁺ ATP_Synthase_Membrane->ATP_Synthase_Matrix NOleoylValine This compound NOleoylValine->Proton_Matrix Transports H⁺ across inner membrane

References

Application Note & Protocol: Quantification of N-Oleoyl Valine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in diverse physiological processes. N-Oleoyl Valine, a member of this family, is of growing interest in biomedical research. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and role in various physiological and pathological states. This application note provides a detailed protocol for the quantification of this compound in plasma and tissue homogenates using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established protocols for similar N-acyl amino acids, such as N-Oleoyl Glycine and N-Oleoyl Alanine, and offers high selectivity and sensitivity.[1][2][3]

Experimental Protocol

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS): N-Heptadecanoyl Valine or a deuterated analog of this compound (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl Acetate

  • Hexane

  • Glacial Acetic Acid

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • HPLC vials with inserts

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods used for the extraction of similar N-acyl amino acids from biological matrices.[1]

  • Sample Aliquoting:

    • For plasma samples, use 50 µL.

    • For tissue samples, homogenize the tissue in PBS (e.g., 100 mg tissue in 1 mL PBS) and use 100 µL of the homogenate.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard solution (e.g., N-Heptadecanoyl Valine in methanol at 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation and Extraction:

    • Add 500 µL of a 2:1 (v/v) mixture of ethyl acetate and hexane to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an HPLC vial with an insert for analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are recommended and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
MRM Transitions

The following MRM transitions are predicted for this compound and the suggested internal standard. These should be confirmed and optimized by infusing the pure compounds into the mass spectrometer.

Table 3: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 382.3118.1To be optimized
N-Heptadecanoyl Valine (IS) 370.3118.1To be optimized

Note: The precursor ion for this compound is calculated as [M+H]+. The product ion corresponds to the protonated valine fragment. The collision energy will need to be optimized for the specific instrument to achieve the most stable and intense signal.

Data Presentation and Analysis

Calibration Curve and Quality Controls
  • A calibration curve should be prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., PBS with 4% BSA).

  • The concentration range should encompass the expected concentrations in the unknown samples.

  • Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results from a validation or experimental run.

Table 4: Summary of Quantitative Performance

AnalyteRetention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound e.g., 6.5e.g., 1e.g., 1000<15%85-115%
N-Heptadecanoyl Valine (IS) e.g., 6.2----

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma or Tissue Homogenate) is_spike Spike with Internal Standard sample->is_spike extraction Liquid-Liquid Extraction (Ethyl Acetate/Hexane) is_spike->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Caption: Workflow for this compound Quantification.

Logical Relationship of Quantification

quantification_logic analyte_peak Analyte Peak Area (this compound) response_ratio Peak Area Ratio (Analyte / IS) analyte_peak->response_ratio is_peak Internal Standard Peak Area is_peak->response_ratio cal_curve Calibration Curve (Ratio vs. Concentration) response_ratio->cal_curve concentration Calculated Concentration in Sample cal_curve->concentration

References

Application Notes and Protocols for In Vivo Experiments with N-Oleoyl Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Oleoyl Valine

This compound is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules that have garnered significant interest for their therapeutic potential.[1] Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine. NAAAs are known to modulate a variety of biological processes by interacting with several molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.[1]

Recent findings have identified this compound as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation, pain perception, and skin health.[2][3][4] This suggests potential applications for this compound in conditions characterized by chronic pain and inflammation. Furthermore, related N-acyl amino acids, such as N-oleoyl glycine, have been shown to exert their effects through pathways like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), indicating that this compound may also influence metabolic and inflammatory signaling cascades.

These application notes provide a framework for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound in preclinical models of neuropathic pain, anxiety, and metabolic syndrome.

Application 1: Neuropathic Pain

Scientific Rationale

Neuropathic pain is a chronic condition resulting from damage to the somatosensory nervous system. The antagonist activity of this compound at the TRPV3 receptor, which is involved in pain signaling, makes it a promising candidate for the alleviation of neuropathic pain. Additionally, the anti-inflammatory properties of related N-acyl amino acids could contribute to its analgesic effects.

Experimental Model: Spared Nerve Injury (SNI) in Mice

The SNI model is a widely used and reproducible model of neuropathic pain that involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.

Experimental Protocol

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals individually after surgery to prevent cage-mate aggression.

2. This compound Preparation and Administration:

  • Vehicle: A solution of 5% DMSO, 5% Tween 80, and 90% sterile saline is a suitable vehicle for intraperitoneal (i.p.) administration of lipid-like compounds.

  • Dosage: Based on in vivo studies of other TRPV3 antagonists, a starting dose range of 10-50 mg/kg i.p. is recommended for a dose-response study.

  • Administration: Administer this compound or vehicle daily, starting on the day of surgery and continuing for the duration of the experiment.

3. Spared Nerve Injury (SNI) Surgery:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves without touching the sural nerve.

  • Ligate the common peroneal and tibial nerves with a 6-0 silk suture and then transect them distal to the ligation, removing a 2-3 mm piece of the distal nerve stump.

  • Close the muscle and skin layers with sutures.

  • Sham-operated animals will undergo the same procedure without nerve ligation and transection.

4. Behavioral Testing:

  • Acclimatize mice to the testing environment for at least 3 days before surgery and for 30 minutes before each test.

  • Perform baseline measurements before surgery.

  • Conduct behavioral tests on days 3, 7, 14, and 21 post-surgery.

    • Mechanical Allodynia (von Frey Test):

      • Place mice in individual Plexiglas chambers on an elevated mesh floor.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

      • The withdrawal threshold is the lowest force that elicits a paw withdrawal response in at least 50% of the applications.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place mice in individual Plexiglas chambers on a glass floor.

      • Apply a radiant heat source to the plantar surface of the hind paw.

      • Record the latency to paw withdrawal. A cut-off time of 20-30 seconds is used to prevent tissue damage.

5. Data Analysis:

  • Analyze behavioral data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Bonferroni's) for multiple comparisons.

  • A p-value of <0.05 is considered statistically significant.

Quantitative Data Summary
Parameter Vehicle Control (SNI) This compound (10 mg/kg, SNI) This compound (30 mg/kg, SNI) Sham Control
Mechanical Withdrawal Threshold (g) Expected DecreaseDose-dependent IncreaseDose-dependent IncreaseNo Significant Change
Thermal Withdrawal Latency (s) Expected DecreaseDose-dependent IncreaseDose-dependent IncreaseNo Significant Change

Application 2: Anxiety

Scientific Rationale

N-acyl amino acids are known to modulate neurotransmission, and some have been implicated in mood and anxiety disorders. The central nervous system effects of this compound, potentially through modulation of ion channels or other receptors, may lead to anxiolytic properties.

Experimental Model: Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Experimental Protocol

1. Animals:

  • Male BALB/c mice, 8-10 weeks old (a strain known for higher anxiety levels).

  • Handle mice for 5 minutes daily for 5 days before the test to reduce handling-induced stress.

2. This compound Preparation and Administration:

  • Vehicle: 5% DMSO, 5% Tween 80, 90% sterile saline.

  • Dosage: A starting dose range of 10-50 mg/kg i.p. is recommended for a dose-response study.

  • Administration: Administer a single i.p. injection 30 minutes before the EPM test.

3. Elevated Plus Maze Test:

  • The apparatus consists of two open arms and two closed arms elevated from the floor.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera for later analysis.

4. Behavioral Parameters:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • Total distance traveled (to assess general locomotor activity).

5. Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison with the vehicle control group.

  • A p-value of <0.05 is considered statistically significant.

Quantitative Data Summary
Parameter Vehicle Control This compound (10 mg/kg) This compound (30 mg/kg) Positive Control (e.g., Diazepam)
% Time in Open Arms BaselineDose-dependent IncreaseDose-dependent IncreaseSignificant Increase
% Open Arm Entries BaselineDose-dependent IncreaseDose-dependent IncreaseSignificant Increase
Total Distance Traveled (cm) No Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change

Application 3: Metabolic Syndrome

Scientific Rationale

Both oleic acid and the branched-chain amino acid valine play roles in lipid metabolism and insulin sensitivity. Related N-acyl amino acids have been shown to activate PPARα, a key regulator of lipid metabolism. Therefore, this compound may have beneficial effects in a mouse model of diet-induced metabolic syndrome.

Experimental Model: High-Fat Diet (HFD)-Induced Obesity in Mice

Feeding mice a high-fat diet for an extended period leads to the development of key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.

Experimental Protocol

1. Animals:

  • Male C57BL/6J mice, 6 weeks old at the start of the diet.

  • House mice in groups of 3-4 per cage.

2. Diet and Treatment:

  • Diets: Control group on a standard chow diet (10% kcal from fat) and an experimental group on a high-fat diet (60% kcal from fat).

  • This compound Administration: After 8 weeks of HFD feeding, begin daily i.p. injections of this compound (10-50 mg/kg) or vehicle for 4 weeks.

3. In Vivo Assessments:

  • Body Weight and Food Intake: Monitor weekly throughout the study.

  • Glucose Tolerance Test (GTT):

    • Perform at the end of the treatment period.

    • Fast mice for 6 hours.

    • Administer an oral or i.p. glucose bolus (2 g/kg).

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Perform 3-4 days after the GTT.

    • Fast mice for 4 hours.

    • Administer an i.p. insulin injection (0.75 U/kg).

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

4. Terminal Procedures:

  • At the end of the study, euthanize mice and collect blood and tissues.

  • Serum Analysis: Measure fasting glucose, insulin, triglycerides, and total cholesterol.

  • Tissue Analysis: Collect liver and epididymal white adipose tissue (eWAT) for weight and histological analysis (e.g., H&E staining for lipid accumulation).

5. Data Analysis:

  • Analyze body weight and food intake data using a repeated-measures ANOVA.

  • Calculate the area under the curve (AUC) for the GTT and ITT and analyze using a one-way ANOVA.

  • Analyze serum and tissue data using a one-way ANOVA followed by a Tukey's post-hoc test.

  • A p-value of <0.05 is considered statistically significant.

Quantitative Data Summary
Parameter Chow + Vehicle HFD + Vehicle HFD + this compound (10 mg/kg) HFD + this compound (30 mg/kg)
Body Weight Gain (g) NormalIncreasedDose-dependent DecreaseDose-dependent Decrease
GTT (AUC) NormalIncreasedDose-dependent DecreaseDose-dependent Decrease
Fasting Insulin (ng/mL) NormalIncreasedDose-dependent DecreaseDose-dependent Decrease
Serum Triglycerides (mg/dL) NormalIncreasedDose-dependent DecreaseDose-dependent Decrease
Liver Weight (g) NormalIncreasedDose-dependent DecreaseDose-dependent Decrease

Mandatory Visualizations

G cluster_workflow General Experimental Workflow start Animal Acclimatization model Induction of In Vivo Model start->model treatment This compound or Vehicle Administration model->treatment assessment Behavioral and Physiological Assessment treatment->assessment analysis Data Analysis and Interpretation assessment->analysis

Experimental Workflow Diagram.

G cluster_ppar Proposed PPARα Signaling Pathway NOV This compound PPARa PPARα NOV->PPARa PPRE PPRE PPARa->PPRE binds to RXR RXR RXR->PPRE binds to Genes Target Gene Transcription PPRE->Genes activates Lipid Increased Fatty Acid Oxidation Genes->Lipid Inflammation Decreased Inflammation Genes->Inflammation

PPARα Signaling Pathway.

G cluster_gpr Proposed GPR120 Signaling Pathway NOV This compound GPR120 GPR120 NOV->GPR120 activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin recruits TAB1 TAB1 beta_arrestin->TAB1 binds to TAK1 TAK1 TAB1->TAK1 inhibits binding to NFkB NF-κB Pathway TAK1->NFkB activates Inflammation Decreased Inflammation NFkB->Inflammation

References

Application Notes: Preparation of N-Oleoyl Valine Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed protocols for the preparation and use of N-Oleoyl Valine solutions in cell culture applications. This compound is an endogenous N-acyl amino acid that functions as an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, playing a role in processes like thermoregulation.[1][2] Proper preparation of this lipophilic compound is critical for obtaining reproducible results in in-vitro experiments.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate preparation of stock and working solutions.

PropertyValueSource(s)
Formal Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine[1]
Molecular Formula C₂₃H₄₃NO₃[1][3]
Molecular Weight 381.6 g/mol
Purity ≥98%
Solubility (at 25°C)
   Dimethyl sulfoxide (DMSO)~12 mg/mL
   Ethanol~12 mg/mL
   Dimethylformamide (DMF)~10 mg/mL
   Ethanol:PBS (pH 7.2) (1:4)~0.2 mg/mL
Storage Temperature -20°C

Experimental Protocol: Solution Preparation

This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound and its subsequent dilution to a working concentration for cell culture experiments. Due to its lipophilic nature, a water-miscible organic solvent like DMSO or ethanol is required to prepare the initial stock solution.

2.1. Materials

  • This compound (powder or as supplied in methyl acetate)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile, pyrogen-free serological pipettes and pipette tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, if starting with non-sterile powder)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.

2.2. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.

    • Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 381.6 g/mol * 1000 mg/g = 3.816 mg of this compound for 1 mL of 10 mM stock solution.

  • Weighing: Carefully weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.

    • Note: If this compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas before adding the DMSO.

  • Dissolving: Add the appropriate volume of cell culture-grade DMSO to the vial. For example, add 1 mL of DMSO to 3.816 mg of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution was prepared from a non-sterile powder, it can be sterilized by passing it through a sterile 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C . This prevents degradation from repeated freeze-thaw cycles. The stability is typically up to 2 years when stored correctly.

2.3. Preparation of Working Solution

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.

  • Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, add the stock solution to the medium dropwise while gently swirling the flask or tube. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to minimize solvent toxicity to the cells.

    • Example Dilution: To prepare a 10 µM working solution in 10 mL of medium:

      • The dilution factor is 10 mM / 10 µM = 1000.

      • Volume of stock to add = 10 mL / 1000 = 0.01 mL = 10 µL.

      • Add 10 µL of the 10 mM stock to 10 mL of medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium without this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted solutions in cell culture medium.

Diagrams

3.1. Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 3.82 mg This compound add_dmso 2. Add 1 mL DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot & Store at -20°C vortex->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 7. Add 10 µL Stock to Medium thaw->dilute prewarm 6. Pre-warm Culture Medium (10 mL) prewarm->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Workflow for this compound solution preparation.

3.2. Simplified Valine Catabolism Pathway

This compound is a derivative of the essential amino acid Valine. The catabolism of Valine is a key metabolic process.

G Val Valine aKIV α-Ketoisovalerate Val->aKIV Transamination IsoCoA Isobutyryl-CoA aKIV->IsoCoA Oxidative Decarboxylation SucCoA Succinyl-CoA IsoCoA->SucCoA Multiple Steps TCA Citric Acid Cycle (Energy Production) SucCoA->TCA

Caption: Simplified metabolic pathway of Valine.

Biological Context & Signaling

This compound belongs to a class of endogenous lipids known as N-acyl amino acids (NAAAs), which are emerging as important signaling molecules. The primary reported mechanism of action for this compound is the antagonism of the TRPV3 ion channel, which is involved in thermosensation. The catabolism of its parent amino acid, valine, is a significant metabolic pathway that ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle for ATP generation. Studies have also shown that valine supplementation can increase the synthesis of triglycerides in intestinal epithelial cells, suggesting a role in lipid metabolism. When designing experiments, it is important to consider these potential biological activities.

References

Application Notes and Protocols for LC-MS/MS Analysis of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-acyl amino acids (NAAs) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). NAAs are a class of signaling lipids involved in various physiological processes, making their accurate quantification crucial for research and drug development.

Introduction

N-acyl amino acids are endogenous signaling molecules consisting of a fatty acid linked to an amino acid via an amide bond. They are implicated in diverse biological functions, including inflammation, pain perception, and metabolic regulation. LC-MS/MS has emerged as the preferred analytical technique for NAAs due to its high sensitivity, selectivity, and ability to quantify multiple analytes in complex biological matrices. This document outlines optimized parameters and protocols to facilitate reliable and reproducible NAA analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate NAA quantification, aiming to efficiently extract the analytes while minimizing matrix effects. A common and effective method is liquid-liquid extraction (LLE).

Materials:

  • Biological matrix (e.g., brain tissue, plasma)

  • Chloroform

  • Methanol

  • 1 N HCl

  • 0.73% w/v Sodium Chloride

  • Internal Standard (IS) solution (e.g., deuterated NAA analogs)

  • Centrifuge

  • Nitrogen evaporator

Protocol for Brain Tissue:

  • Homogenize the weighed brain tissue in a 2:1 chloroform:methanol solution containing an appropriate amount of internal standard.[1]

  • Add 1 N HCl to the homogenate.

  • Add 0.73% w/v sodium chloride solution.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

Protocol for Plasma:

  • To an aliquot of plasma, add a 2:1 chloroform:methanol solution containing the internal standard.[1]

  • Add 1 N HCl and 0.73% w/v sodium chloride solution.

  • Vortex and centrifuge to induce phase separation.

  • Collect the lower organic layer.

  • Dry the extract under nitrogen and reconstitute for analysis.

Internal Standards

The use of appropriate internal standards is crucial for accurate quantification to compensate for sample loss during preparation and variations in instrument response.[2] Ideally, stable isotope-labeled analogs of the target N-acyl amino acids should be used.[2] These standards have nearly identical chemical and physical properties to the analytes but are distinguishable by their mass, allowing for precise correction.[2] When a specific deuterated standard is unavailable, a structurally similar N-acyl amino acid with a different acyl chain or amino acid can be used, but validation of its performance is essential.

LC-MS/MS Parameters

The following tables summarize the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of a panel of N-acyl amino acids. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

Table 1: LC-MS/MS Parameters for N-Oleoyl Amino Acids
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) (eV)Depolarization Potential (DP) (V)
N-Oleoyl Glycine (OlGly)338.374.1-25-120
N-Oleoyl Alanine (OlAla)352.388.1-25-170

Data obtained from analysis in negative ion mode.

Table 2: LC-MS/MS Parameters for N-Arachidonoyl Amino Acids
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) (V)
N-Arachidonoyl Glycine (NAGly)360.376.115
N-Arachidonoyl Alanine (NAAla)374.390.115
N-Arachidonoyl Serine (NASer)390.3106.115
N-Arachidonoyl GABA (NAGABA)388.3104.115

Data may require optimization for specific instrumentation.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of N-acyl amino acids. The following gradient is a good starting point for method development.

  • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 4 µL

Gradient Profile:

Time (min)% Mobile Phase B
0.050
10.0100
12.4100
12.550
15.050

Visualization of Workflows and Relationships

Experimental Workflow

The overall experimental workflow for the analysis of N-acyl amino acids is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Plasma) homogenization Homogenization with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation UPLC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for N-acyl amino acid analysis.

Analytical Components Relationship

The logical relationship between the key components of the analytical method is illustrated in the following diagram.

analytical_components cluster_chromatography Liquid Chromatography cluster_mass_spec Mass Spectrometry cluster_analyte Analytes column Reversed-Phase Column (e.g., C18) mobile_phase Mobile Phase Gradient (Water/Acetonitrile) column->mobile_phase Separation ionization Electrospray Ionization (ESI) mobile_phase->ionization Elution q1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 Selected Ion q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector Selected Fragment naa N-Acyl Amino Acids naa->column is Internal Standards is->column

Caption: Relationship of analytical components in LC-MS/MS.

Conclusion

The protocols and parameters provided in this document offer a robust starting point for the quantitative analysis of N-acyl amino acids by LC-MS/MS. Adherence to proper sample preparation techniques and the use of appropriate internal standards are paramount for achieving accurate and reproducible results. The provided LC-MS/MS parameters, particularly the MRM transitions, can be adapted and optimized for various instruments and specific research needs. These application notes are intended to empower researchers, scientists, and drug development professionals to confidently implement and advance the analysis of this important class of signaling lipids.

References

Application of N-Oleoyl Valine in Metabolic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl Valine is an endogenous N-acyl amino acid (NAAA) that is emerging as a molecule of interest in metabolic research. Structurally, it consists of the branched-chain amino acid L-valine linked to oleic acid, a monounsaturated fatty acid. While direct research into the metabolic roles of this compound is in its early stages, the known biological activities of its constituent parts and related NAAA molecules provide a strong foundation for proposing its involvement in key metabolic processes.

This document provides detailed application notes and protocols for investigating the metabolic functions of this compound. It combines established knowledge with hypothesized roles to offer a comprehensive guide for researchers.

Overview of this compound and its Potential Metabolic Significance

This compound has been identified as an endogenous N-acyl amine.[1][2] Its known biological activities include acting as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation.[1][2] Levels of this compound have been observed to increase in mice upon cold exposure and in lung tissue following acute injury.[1] Furthermore, as part of the broader class of N-acyl amines, it has been suggested to promote mitochondrial uncoupling.

The metabolic relevance of this compound can be inferred from several lines of evidence:

  • Valine Metabolism: The branched-chain amino acid valine is a crucial player in energy metabolism and protein synthesis. Its catabolite, 3-hydroxyisobutyrate (3-HIB), is a paracrine regulator of trans-endothelial fatty acid transport, linking BCAA metabolism to lipid accumulation and insulin resistance.

  • Related N-Acyl Amino Acids: Other NAAAs, such as N-oleoyl leucine, have been shown to ameliorate metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis by activating peroxisome proliferator-activated receptor alpha (PPARα) and stimulating fatty acid β-oxidation.

  • Mitochondrial Uncoupling: The potential of N-acyl amines to promote mitochondrial uncoupling suggests a role in energy expenditure and thermogenesis.

Based on this, this compound is a promising candidate for investigating novel mechanisms in the regulation of lipid metabolism, energy homeostasis, and related metabolic disorders.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from the experimental protocols described in this document. These are based on findings for related compounds and are intended to serve as a guide for experimental design and data interpretation.

Table 1: Effect of this compound on Fatty Acid Uptake in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)Fluorescent Fatty Acid Uptake (Relative Fluorescence Units)
Vehicle Control0100 ± 5
This compound1115 ± 7
This compound10145 ± 9
This compound50180 ± 12
Rosiglitazone (Positive Control)1220 ± 15
p < 0.05 compared to Vehicle Control

Table 2: Gene Expression Analysis in HepG2 Hepatocytes Treated with this compound

GeneTreatment GroupConcentration (µM)Relative mRNA Expression (Fold Change)
PPARα Vehicle Control01.0 ± 0.1
This compound251.8 ± 0.2
CPT1A Vehicle Control01.0 ± 0.1
This compound252.5 ± 0.3
SREBP-1c Vehicle Control01.0 ± 0.1
This compound250.6 ± 0.05
p < 0.05 compared to Vehicle Control

Experimental Protocols

Protocol 1: In Vitro Analysis of Fatty Acid Uptake

Objective: To determine the effect of this compound on fatty acid uptake in a relevant cell line, such as 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

  • Mature 3T3-L1 adipocytes or differentiated C2C12 myotubes

  • DMEM with 10% FBS

  • This compound

  • Fluorescently labeled fatty acid analog (e.g., Bodipy FL C16)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed mature 3T3-L1 adipocytes or differentiated C2C12 myotubes into a 96-well black, clear-bottom plate and allow them to adhere.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM in serum-free DMEM.

  • Gently wash the cells with PBS and then incubate in serum-free DMEM for 2 hours for starvation.

  • Replace the medium with the prepared concentrations of this compound and incubate for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Add the fluorescently labeled fatty acid analog (e.g., Bodipy FL C16 at a final concentration of 1 µM) to each well and incubate for 30 minutes at 37°C.

  • Aspirate the medium and wash the cells three times with cold PBS to remove excess fluorescent probe.

  • Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:

  • Normalize the fluorescence intensity of treated wells to the vehicle control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

G cluster_workflow Experimental Workflow: Fatty Acid Uptake Assay start Seed and differentiate cells (e.g., 3T3-L1 adipocytes) starve Wash with PBS and starve in serum-free DMEM start->starve treat Treat with this compound (various concentrations) starve->treat probe Add fluorescently labeled fatty acid analog (Bodipy FL C16) treat->probe wash Wash cells with cold PBS probe->wash read Measure fluorescence in a plate reader wash->read analyze Analyze data and compare with control read->analyze

Workflow for the in vitro fatty acid uptake assay.

Protocol 2: Gene Expression Analysis via qRT-PCR

Objective: To investigate if this compound alters the gene expression of key enzymes and transcription factors involved in lipid metabolism in hepatocytes (e.g., HepG2 cells).

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and gene-specific primers (e.g., for PPARα, CPT1A, SREBP-1c, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at desired concentrations (e.g., 10 µM, 25 µM, 50 µM) for 24 hours. Include a vehicle control.

  • Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA and assess its purity.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Run the reactions on a qPCR instrument.

Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

  • Compare the expression levels in treated cells to the vehicle control.

Signaling Pathways and Visualizations

Based on the known functions of valine and related NAAAs, this compound may exert its metabolic effects through several signaling pathways.

Hypothesized Signaling Pathway of this compound in Hepatocytes

This compound may enter the hepatocyte and act as a ligand for the nuclear receptor PPARα. This would lead to the heterodimerization of PPARα with the retinoid X receptor (RXR) and subsequent binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This would upregulate genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A), while potentially downregulating genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

G cluster_pathway Hypothesized this compound Signaling in Hepatocytes NOV This compound PPARa PPARα NOV->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE binds to FAO_genes Fatty Acid Oxidation Genes (e.g., CPT1A) PPRE->FAO_genes upregulates Lipogenesis_genes Lipogenesis Genes (e.g., SREBP-1c) PPRE->Lipogenesis_genes downregulates

Proposed signaling pathway of this compound in hepatocytes.

Potential Crosstalk with mTOR Signaling

Valine, as a branched-chain amino acid, is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. N-oleoylation could modulate this activity, potentially influencing protein synthesis and other mTOR-dependent metabolic processes.

G cluster_mTOR Potential Influence of this compound on mTOR Signaling NOV This compound mTORC1 mTORC1 NOV->mTORC1 modulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Hypothesized modulation of the mTOR pathway by this compound.

Conclusion

This compound represents a novel endogenous lipid with the potential to be a significant regulator of metabolic processes. The protocols and hypothesized pathways presented here provide a robust framework for initiating research into its biological functions. Further investigation is warranted to elucidate the precise mechanisms of action of this compound and to explore its therapeutic potential in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

References

Troubleshooting & Optimization

Improving the solubility of N-Oleoyl Valine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Oleoyl Valine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is sparingly soluble in aqueous solutions. The solubility is significantly influenced by the composition of the buffer. In a mixture of Ethanol:PBS (pH 7.2) at a 1:4 ratio, the solubility has been determined to be approximately 0.2 mg/mL. Due to its lipophilic oleoyl tail and the valine headgroup, its solubility in purely aqueous buffers is expected to be low.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is pH-dependent due to the presence of a carboxylic acid group in the valine moiety. At a pH below its pKa, the carboxylic acid will be in its neutral, less soluble form. By increasing the pH of the aqueous solution to be above the pKa of the carboxylic acid group (typically around 2-4 for N-acylated amino acids), the compound will be deprotonated to its more soluble carboxylate salt form. Therefore, adjusting the pH of your buffer to a neutral or slightly alkaline range (e.g., pH 7.4-8.0) is a primary strategy to enhance its solubility.[1][2][3][4][5]

Q3: Can I use organic co-solvents to improve the solubility of this compound?

Yes, using water-miscible organic co-solvents is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used to dissolve lipophilic compounds. For this compound, solubility has been reported in DMF (10 mg/ml) and Ethanol (12 mg/ml). It is recommended to first dissolve the compound in a minimal amount of the organic solvent to create a concentrated stock solution, and then slowly add the aqueous buffer to the desired final concentration while vortexing. Be aware that high concentrations of organic solvents may be toxic to cells or interfere with your experimental system.

Q4: Are there other methods to enhance the aqueous solubility of this compound?

Cyclodextrins are a highly effective tool for improving the aqueous solubility of hydrophobic molecules like this compound. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where the oleoyl tail of this compound can be encapsulated, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guide

Problem: I am observing precipitation or cloudiness when trying to dissolve this compound in my aqueous buffer.

This is a common issue due to the low aqueous solubility of this compound. Follow these troubleshooting steps, starting with the simplest methods.

Initial Troubleshooting Steps

Q1: What are the first things I should try if my this compound is not dissolving?

Start with basic physical methods to aid dissolution:

  • Sonication: Use a bath sonicator to provide energy to break down powder aggregates and enhance the interaction between the compound and the solvent.

  • Gentle Heating: Gently warm the solution to 37°C. Increased temperature can improve the solubility of many compounds. However, be cautious and ensure the compound is stable at this temperature.

  • Vortexing: Ensure vigorous and continuous mixing during the addition of the compound to the buffer.

Start Start: this compound Precipitation Issue InitialSteps Initial Troubleshooting: - Sonication - Gentle Heating (37°C) - Vigorous Vortexing Start->InitialSteps CheckDissolution Is the compound fully dissolved? InitialSteps->CheckDissolution AdvancedSteps Proceed to Advanced Solubilization Methods CheckDissolution->AdvancedSteps No Success Success: Compound Dissolved CheckDissolution->Success Yes

Caption: Initial troubleshooting workflow for this compound dissolution.

Advanced Solubilization Strategies

If the initial steps are unsuccessful, you will need to modify your buffer system or use solubilizing agents.

Q2: How do I perform a pH adjustment to improve solubility?

  • Start with a slightly basic buffer (e.g., PBS at pH 7.4-8.0).

  • If you need to adjust the pH of your existing buffer, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Ensure the final pH is compatible with your experimental setup (e.g., cell culture, enzyme assay).

Q3: What is the best way to use a co-solvent?

Follow the protocol for preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid precipitation. Always run a vehicle control with the same final concentration of the organic solvent in your experiments.

Q4: How can I use cyclodextrins to dissolve this compound?

The use of cyclodextrins involves forming an inclusion complex. This can significantly enhance aqueous solubility.

Start Start: Prepare Cyclodextrin Solution (e.g., HP-β-CD in buffer) AddCompound Add this compound powder to the cyclodextrin solution Start->AddCompound Equilibrate Equilibrate the mixture: - Stir or shake for 4-24 hours - Maintain constant temperature AddCompound->Equilibrate Filter Filter the solution (0.22 µm filter) to remove any undissolved compound Equilibrate->Filter FinalSolution Result: Soluble this compound- Cyclodextrin Complex Solution Filter->FinalSolution

Caption: Experimental workflow for solubilizing this compound with cyclodextrins.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
DMF10 mg/mL
DMSO12 mg/mL
Ethanol12 mg/mL
Ethanol:PBS (pH 7.2) (1:4)0.2 mg/mL

Data sourced from Cayman Chemical Technical Information.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent
  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol) to the powder to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex or sonicate until the compound is fully dissolved.

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing your aqueous buffer, slowly add the required volume of the stock solution to achieve your final desired concentration.

    • The slow addition and continuous mixing are critical to prevent the compound from precipitating out of the solution.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the co-solvent.

Protocol 2: Cyclodextrin-Mediated Solubilization
  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer. The concentration of the cyclodextrin may need to be optimized, with a starting point of 1-10% (w/v).

  • Complexation:

    • Add the this compound powder directly to the cyclodextrin solution.

  • Equilibration:

    • Stir or shake the mixture at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The optimal time may need to be determined empirically.

  • Filtration:

    • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains the soluble this compound-cyclodextrin complex.

Signaling Pathway Context

This compound is known to act as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and is involved in thermosensation, pain, and skin barrier function. As an antagonist, this compound inhibits the activity of this channel.

NOV This compound Inhibition Inhibition NOV->Inhibition TRPV3 TRPV3 Channel Downstream Downstream Signaling (e.g., Ca2+ influx, PGE2 release) TRPV3->Downstream Inhibition->TRPV3

Caption: this compound as an antagonist of the TRPV3 channel.

References

Stability of N-Oleoyl Valine in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Oleoyl Valine under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my this compound solution over time, even when stored at the recommended -20°C.

Possible Causes and Solutions:

  • Improper Solvent: this compound is commercially available in methyl acetate.[1][2] If you have solubilized it in a different solvent, its stability might be affected. N-acyl amino acids can be susceptible to hydrolysis, especially in acidic conditions.[3][4][5]

    • Recommendation: Use a high-purity, anhydrous aprotic solvent if dilution from the stock solution is necessary. Prepare fresh dilutions for each experiment.

  • Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can introduce moisture and potentially lead to degradation. Some amino acids have shown decreased stability after multiple freeze-thaw cycles.

    • Recommendation: Aliquot your this compound solution into single-use volumes upon receipt to minimize freeze-thaw cycles.

  • Contamination: Accidental introduction of water or other reactive substances can compromise the stability of the compound.

    • Recommendation: Use sterile pipette tips and tubes when handling the solution. Ensure all equipment is dry.

Issue: My experimental results are inconsistent when using this compound.

Possible Causes and Solutions:

  • Degradation Due to Storage Conditions: Storing the compound at temperatures above -20°C, even for short periods, can lead to degradation. The stability of amino acids is highly dependent on temperature.

    • Recommendation: Always store this compound at -20°C as recommended by suppliers. Monitor the temperature of your storage unit regularly.

  • pH of Experimental Buffer: N-acyl amino acids can be unstable in mild acidic conditions due to hydrolysis of the amide bond.

    • Recommendation: Evaluate the pH of your experimental buffers. If possible, maintain a neutral pH. If acidic conditions are necessary, minimize the exposure time of this compound to these conditions.

    • Recommendation: Protect the this compound solution from light by using amber vials or by wrapping the container in aluminum foil, especially during long experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: The recommended storage temperature for this compound is -20°C. Under these conditions, it is reported to be stable for at least two years. It is crucial to store it in a tightly sealed container to prevent solvent evaporation and moisture ingress.

Q2: How should I handle this compound upon receiving it?

A2: this compound is typically shipped on wet ice. Upon receipt, it should be immediately stored at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in DMF (10 mg/ml), DMSO (12 mg/ml), and ethanol (12 mg/ml). It is sparingly soluble in aqueous buffers; for example, its solubility in a 1:4 mixture of ethanol:PBS (pH 7.2) is approximately 0.2 mg/ml. When preparing aqueous solutions, it is advisable to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway for this compound is likely hydrolysis of the amide bond, which can be accelerated under acidic conditions. This would result in the formation of oleic acid and valine. Other potential degradation pathways, especially under forced conditions, could include oxidation of the double bond in the oleoyl chain.

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: You can perform a small-scale stability study. This typically involves incubating this compound under your experimental conditions (e.g., in your specific buffer, at the experimental temperature) for various durations. The concentration of the remaining this compound can then be quantified using an appropriate analytical method, such as HPLC-MS/MS.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationaleCitation
Storage Temperature -20°CTo ensure long-term stability of at least 2 years.
Handling Aliquot into single-use volumesTo minimize degradation from repeated freeze-thaw cycles.
Light Exposure Protect from lightTo prevent potential photodegradation.General Precaution
Solvent for Storage Shipped in methyl acetate; can be dissolved in DMF, DMSO, EthanolProvided as a stable solution; these solvents ensure good solubility.

Table 2: Potential Instability Factors and Mitigation Strategies

Instability FactorPotential ConsequenceMitigation StrategyCitation
Mild Acidic Conditions Hydrolysis of the amide bondMaintain neutral pH in experimental buffers where possible.
Elevated Temperatures Increased rate of degradationStrictly adhere to recommended storage and experimental temperatures.
Oxidizing Agents Oxidation of the oleoyl chainAvoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for various time points.

    • Thermal Degradation: Incubate the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.

    • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for various time points, alongside a control sample protected from light.

  • Sample Analysis: At each time point, neutralize the acid and base-treated samples. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.

  • Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like mass spectrometry.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo analysis RP-HPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Quantify Degradation & Identify Degradants analysis->evaluation degradation_pathway Potential Hydrolytic Degradation of this compound NOV This compound Condition Mild Acidic Conditions / Hydrolysis NOV->Condition OA Oleic Acid Val Valine Condition->OA Condition->Val

References

Technical Support Center: Optimizing N-Oleoyl Valine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an N-acyl amino acid that has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin barrier function.[2][3][4] As an antagonist, this compound is expected to inhibit the activity of TRPV3 channels, thereby preventing the influx of cations like Ca²⁺ into the cell.[1] This can modulate downstream signaling pathways associated with inflammation and pain.

Q2: What are the potential therapeutic applications of this compound?

Given its role as a TRPV3 antagonist, this compound is being investigated for its potential in treating conditions where TRPV3 is overactive. These may include certain skin disorders characterized by inflammation and pruritus, as well as pain conditions.

Q3: Are there any established in vivo dosages for this compound?

To date, there is limited published data specifically detailing in vivo dosages for this compound. However, based on studies with structurally related N-acyl amino acids and valine itself, a starting point for dose-ranging studies can be inferred. For instance, another N-acyl amino acid has been administered intraperitoneally to rats at a dose of 30 mg/kg. In mice, valine has been supplemented orally at 61.5 mg/kg body weight daily. These values can serve as a preliminary reference for designing pilot studies for this compound, but optimal dosage must be determined empirically for each specific animal model and research question.

Q4: What are the recommended routes of administration for this compound?

The optimal route of administration will depend on the experimental goals, the target tissue, and the formulation. Potential routes include:

  • Oral (p.o.): N-acylated amino acids have been investigated as agents to improve the oral delivery of other drugs. Administration can be performed via oral gavage.

  • Intraperitoneal (i.p.): This route is common for systemic administration in rodent models and has been used for other N-acyl amino acids.

  • Topical: For dermatological applications targeting skin-expressed TRPV3, topical administration may be a suitable option.

Q5: What is a suitable vehicle for administering this compound?

The choice of vehicle is critical for ensuring the solubility and stability of this compound. For oral administration, aqueous solutions have been used for related compounds. For intraperitoneal injections, a common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to assess the solubility of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the chosen vehicle. This compound is a lipophilic compound and may not dissolve well in purely aqueous solutions.- Try co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). - Use surfactants like Tween 80 or Cremophor EL to improve solubility. - Prepare a stock solution in a small volume of an organic solvent (e.g., DMSO) and then dilute it in the final vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.
No observable in vivo effect at the tested dosage. - The dosage may be too low. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance of the compound.- Conduct a dose-response study to determine the optimal effective dose. - Consider a different route of administration that may offer better bioavailability (e.g., i.p. instead of oral). - Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).
Observed toxicity or adverse effects in animals. - The dosage may be too high. - The vehicle itself may be causing toxicity (e.g., high concentration of DMSO). - Off-target effects of this compound.- Reduce the dosage. - Run a vehicle-only control group to rule out vehicle-induced toxicity. - Carefully monitor animals for any signs of distress and record all observations. - Consider performing a preliminary toxicology screen.
High variability in experimental results. - Inconsistent dosing technique. - Instability of the this compound formulation. - Biological variability among animals.- Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, i.p. injection). - Prepare fresh formulations for each experiment and protect them from light and heat if necessary. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following tables provide inferred starting ranges based on studies of related compounds. It is imperative that researchers perform their own dose-finding and pharmacokinetic studies.

Table 1: Inferred Starting Dosage Ranges for this compound in Rodent Models

Animal Model Route of Administration Inferred Starting Dose Range Reference Compound(s)
MouseOral (gavage)50 - 100 mg/kgL-Valine
RatIntraperitoneal (i.p.)10 - 50 mg/kgOther N-acyl amino acids

Table 2: Generic Pharmacokinetic Parameters for N-Acyl Amino Acids in Mice (for reference)

Parameter Description Typical Range (Example: N-acetyl-DL-leucine)
Tmax Time to reach maximum plasma concentration0.25 - 1 hour
Cmax Maximum plasma concentrationVaries significantly with dose
AUC Area under the plasma concentration-time curveVaries significantly with dose
t1/2 Elimination half-life1 - 3 hours

Disclaimer: The data in these tables are extrapolated from studies on different but related molecules and should be used for initial experimental design purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice
  • Vehicle Preparation: Prepare a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Compound Suspension: Weigh the required amount of this compound. Create a paste by adding a small amount of the CMC solution. Gradually add the remaining CMC solution while continuously vortexing or sonicating to ensure a homogenous suspension.

  • Administration: Administer the suspension to mice via oral gavage at a volume of 10 mL/kg body weight.

  • Control Group: Administer the vehicle (0.5% CMC) alone to the control group.

Protocol 2: Pharmacokinetic Study of this compound in Mice
  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.

  • Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage or i.p. injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Signaling Pathway

TRPV3_Antagonist_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Heat / Agonist TRPV3 TRPV3 Channel Stimulus->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Allows Downstream Downstream Signaling (e.g., EGFR, PI3K) Ca_Influx->Downstream Response Cellular Response (Inflammation, Pain) Downstream->Response N_Oleoyl_Valine This compound (Antagonist) N_Oleoyl_Valine->TRPV3 Inhibits

Caption: this compound as a TRPV3 Antagonist Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer Compound (e.g., Oral Gavage) Formulation->Dosing Animals Acclimatize Animals Animals->Dosing Sampling Collect Blood Samples at Time Points Dosing->Sampling LCMS Analyze Plasma Samples (LC-MS/MS) Sampling->LCMS PK Calculate Pharmacokinetic Parameters LCMS->PK

Caption: Workflow for an In Vivo Pharmacokinetic Study.

References

Technical Support Center: Overcoming Matrix Effects in N-Oleoyl Valine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of N-Oleoyl Valine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In biological samples like plasma or brain tissue, common sources of matrix effects for lipid-like molecules such as this compound are phospholipids, salts, and other endogenous metabolites.[4][5]

Q2: How can I detect and quantify matrix effects in my this compound LC-MS/MS assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any fluctuation in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The peak area of this compound in a standard solution is compared to the peak area of this compound spiked into a blank matrix extract after the extraction process. The matrix effect percentage is calculated as follows:

    Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

    A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects. A SIL-IS for this compound, such as N-Oleoyl-[¹³C₅]-Valine or N-Oleoyl-Valine-d8, will have nearly identical chemical and physical properties to the analyte. Consequently, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor signal intensity or no peak for this compound in sample, but good signal in standard solution. Significant ion suppression from matrix components.1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds like phospholipids. 2. Chromatographic Separation: Modify the LC gradient or use a different column chemistry to separate this compound from co-eluting matrix components. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent and irreproducible results for quality control (QC) samples. Variable matrix effects between different sample lots or preparations.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to ensure consistent matrix effects across the analytical run.
High background noise in the chromatogram. Incomplete removal of matrix components.1. Improve Sample Cleanup: Utilize a more selective SPE sorbent or a multi-step extraction protocol. Phospholipid removal plates can be particularly effective. 2. Optimize MS Parameters: Adjust source parameters such as spray voltage, gas flows, and temperature to minimize in-source fragmentation and background noise.
Peak splitting or broadening. Contaminants in the sample or on the chromatographic column.1. Column Maintenance: Ensure the column is properly conditioned and washed between injections. Consider using a guard column. 2. Sample Filtration: Filter the final extract before injection to remove any particulate matter.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a study on N-Oleoyl Glycine and N-Oleoyl Alanine, which are structurally similar to this compound and provide a good reference for expected performance of different sample preparation methods.

Analyte/Internal StandardMatrixRecovery (%) ± SD (n=3)Matrix Effect (%) ± SD (n=3)
N-Oleoyl GlycineWater98 ± 12-17 ± 15
N-Oleoyl AlanineWater102 ± 11-26 ± 4
Arachidonoyl Glycine-d8 (ISTD)Brain93 ± 11-9 ± 9
Arachidonoyl Glycine-d8 (ISTD)Plasma96 ± 424 ± 20

A negative matrix effect value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a method for similar N-acyl amino acids.

  • Sample Preparation: To 25 µL of plasma, add 150 µL of deionized water, 1,400 µL of a 2:1 chloroform:methanol solution containing 2 mM Phenylmethylsulfonyl fluoride (PMSF), 50 µL of 1 N HCl, and 300 µL of 0.73% NaCl solution. Add the stable isotope-labeled internal standard (e.g., 50 pmol of N-Oleoyl-Valine-d8).

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 3,000 rpm for 10 minutes at 4°C.

  • Phase Separation: Carefully collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for phospholipid removal from plasma samples.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid and the internal standard. Vortex for 1 minute.

  • Phospholipid Removal: Load the entire mixture onto a phospholipid removal SPE plate or cartridge.

  • Elution: Apply vacuum to elute the sample into a collection plate.

  • Analysis: The eluate can be directly injected or evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.

  • LC System: UPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from approximately 60% B to 95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (Chloroform/Methanol) add_is->lle Option 2 spe Solid-Phase Extraction (Phospholipid Removal) add_is->spe Option 3 dry_recon Dry & Reconstitute ppt->dry_recon lle->dry_recon spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Quantitative Result data->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor Signal or Inconsistent Results? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No optimize_sample_prep Optimize Sample Prep (SPE or LLE) check_is->optimize_sample_prep Yes end Improved Results implement_is->end optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography dilute_sample Dilute Sample optimize_chromatography->dilute_sample dilute_sample->end

Caption: Troubleshooting logic for matrix effects.

References

Troubleshooting low signal intensity of N-Oleoyl Valine in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of N-Oleoyl Valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges with low signal intensity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS analysis of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for this compound. What are the common causes?

Low signal intensity for this compound can stem from several factors related to its physicochemical properties and the analytical method. Key areas to investigate include:

  • Poor Ionization Efficiency: this compound, being a lipidic molecule, can exhibit suboptimal ionization in electrospray ionization (ESI), especially in negative ion mode. The efficiency of ionization is highly dependent on the mobile phase composition and source parameters.

  • Ion Suppression/Matrix Effects: Co-eluting lipids and other matrix components from your sample can compete with this compound for ionization, leading to a significant drop in signal intensity.[1][2][3] This is a common issue in the analysis of complex biological samples.

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, sample degradation, or the presence of contaminants can all lead to low signal intensity. Proper sample cleanup is crucial.[4]

  • Inadequate Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) due to an unsuitable column or mobile phase can reduce the signal-to-noise ratio.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or the source parameters may not be optimized for this compound.

Q2: How can I improve the ionization of this compound?

Optimizing the ionization process is critical for achieving a strong signal. Consider the following:

  • Mobile Phase Additives: The addition of modifiers to the mobile phase can significantly enhance ionization. For positive ion mode, additives like ammonium formate or formic acid are commonly used to promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts.

  • Source Parameter Optimization: Systematically optimize key ESI source parameters. This can be done by infusing a standard solution of this compound and adjusting the following:

    • Capillary Voltage: Adjust to maximize the signal for your specific analyte and mobile phase.

    • Nebulizer Gas Flow: Optimize to ensure efficient droplet formation.

    • Drying Gas Flow and Temperature: These parameters are crucial for desolvation of the ESI droplets. Inadequate desolvation can lead to poor signal and instability.

  • Consider Chemical Derivatization: Although direct analysis is often preferred, derivatization can be a powerful tool to improve ionization efficiency and chromatographic retention for amino acids and related compounds. However, this adds a step to the sample preparation protocol.

Q3: What steps can I take to mitigate ion suppression?

Minimizing ion suppression is essential for accurate and sensitive quantification. Here are some strategies:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of matrix components. This can be achieved by optimizing the gradient elution profile or trying a different stationary phase.

  • Effective Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be very effective in cleaning up complex samples before LC-MS analysis.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects. If a SIL-IS is not available, a structurally similar compound can be used, though with caution.

Q4: Can you provide a starting point for an LC-MS/MS method for N-acyl amino acids?

Yes, the following table provides a detailed experimental protocol adapted from a validated method for N-Oleoyl Glycine and N-Oleoyl Alanine, which should serve as an excellent starting point for this compound.

Parameter Value/Description
Sample Preparation
Extraction Solvent2:1 Chloroform:Methanol with 2 mM PMSF and 50 μL of 1 N HCl
HomogenizationUse a bead ruptor for tissue samples.
Phase SeparationAdd 0.73% w/v sodium chloride, vortex, and centrifuge.
Protein PrecipitationFor plasma, add 10 µL of 30% sulfosalicylic acid to 100 µL of sample, vortex, refrigerate, and centrifuge.
Final SampleDry the organic layer under nitrogen and reconstitute in the initial mobile phase.
Liquid Chromatography
ColumnZorbax XDB C18 (4.6 x 75 mm, 3.5 μm) or equivalent
Mobile Phase AWater with 13 mM ammonium acetate and 1% formic acid
Mobile Phase BAcetonitrile
Flow Rate1 mL/min
Column Temperature40 °C
Injection Volume4 µL
GradientStart at 50% B, ramp to 100% B over 10 min, hold at 100% B for 2.4 min, return to 50% B in 0.1 min, and hold for 2.5 min.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature700°C
MRM TransitionsTo be optimized for this compound (precursor ion and product ions)

Experimental Workflows and Signaling Pathways

To further assist in your experimental design and understanding of the biological context of this compound, the following diagrams illustrate a troubleshooting workflow and a conceptual signaling pathway.

TroubleshootingWorkflow Troubleshooting Low Signal for this compound Start Low Signal Intensity Observed CheckMS Check MS Performance (Infuse Standard) Start->CheckMS MS_OK Signal OK? CheckMS->MS_OK Evaluate Signal LC_Problem Issue is with LC System or Sample MS_OK->LC_Problem Yes MS_Problem Issue is with MS (Clean Source, Calibrate) MS_OK->MS_Problem No CheckLC Check LC Performance (Peak Shape, Retention Time) LC_Problem->CheckLC LC_OK Chromatography OK? CheckLC->LC_OK Evaluate Peaks LC_Bad Optimize Chromatography (Column, Mobile Phase, Gradient) LC_OK->LC_Bad No Sample_Problem Issue is with Sample (Preparation or Matrix Effects) LC_OK->Sample_Problem Yes OptimizeSamplePrep Optimize Sample Preparation (Extraction, Cleanup) Sample_Problem->OptimizeSamplePrep AddressMatrixEffects Address Matrix Effects (Dilution, Internal Standard) Sample_Problem->AddressMatrixEffects

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

SignalingPathways Conceptual Signaling Interactions of this compound cluster_membrane Cell Membrane cluster_mito Mitochondrion TRPV3 TRPV3 Ion Channel CellResponse Cellular Responses (e.g., Thermoregulation, Skin Homeostasis) TRPV3->CellResponse Mito Mitochondrial Respiration Uncoupling Mitochondrial Uncoupling (UCP1 & ANT Independent) Mito->Uncoupling Induces EnergyExp Increased Energy Expenditure Uncoupling->EnergyExp NOV This compound NOV->TRPV3 Antagonist NOV->Mito

Caption: Known biological interactions of this compound.

References

Potential off-target effects of N-Oleoyl Valine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine. The information is designed to help anticipate and address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an endogenous N-acyl amide, a type of lipid molecule. Its primary known pharmacological target is the Transient Receptor Potential Vanilloid Type 3 (TRPV3) channel, where it acts as an antagonist.[1][2][3][4] TRPV3 is involved in thermosensation and skin physiology.

Q2: What are the potential off-target effects of this compound?

As a member of the N-acyl amino acid (NAAA) family, this compound shares structural similarities with other lipid signaling molecules, such as endocannabinoids.[5] This suggests the potential for a range of off-target activities. Based on the known pharmacology of related fatty acid amides, potential off-target mechanisms to investigate include:

  • Mitochondrial Uncoupling: N-acyl amines are known to promote mitochondrial uncoupling, which can affect cellular energy metabolism.

  • Nuclear Receptor Activation: Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.

  • Ion Channel Modulation: Fatty acids can modulate the activity of various ion channels beyond TRPV3, potentially affecting cellular excitability and signaling.

  • G-Protein Coupled Receptor (GPCR) Interaction: The lipid environment of the cell membrane can influence GPCR function, and some N-acyl amides have been shown to interact with GPCRs.

Q3: We are observing unexpected changes in cellular metabolism in our experiments with this compound. What could be the cause?

Unexpected metabolic changes could be attributed to the potential of this compound to induce mitochondrial uncoupling. This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This can result in altered cellular energy levels and a shift in metabolic pathways.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes Unrelated to TRPV3 Antagonism

You are observing cellular effects (e.g., changes in proliferation, differentiation, or morphology) that cannot be explained by the antagonism of TRPV3.

Potential Cause: Off-target effects on nuclear receptors, such as PPARs, may be responsible. Activation of these transcription factors can lead to widespread changes in gene expression.

Troubleshooting Steps:

  • Hypothesize Target Engagement: Based on the observed phenotype, hypothesize which nuclear receptor subfamily (PPARα, PPARγ, etc.) might be involved. For example, changes in lipid metabolism could point towards PPARα, while adipogenesis might involve PPARγ.

  • Gene Expression Analysis: Perform qPCR or microarray analysis to examine the expression of known target genes for the suspected nuclear receptor.

  • Reporter Gene Assay: Use a luciferase reporter assay to directly measure the activation of the suspected nuclear receptor by this compound.

  • Use of Antagonists: If a specific nuclear receptor is implicated, use a known antagonist to see if it can reverse the effects of this compound.

Issue 2: Alterations in Cellular Respiration and ATP Levels

You have noticed an increase in oxygen consumption rate (OCR) but a decrease in ATP levels in cells treated with this compound.

Potential Cause: This is a classic sign of mitochondrial uncoupling. This compound may be acting as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force.

Troubleshooting Steps:

  • Confirm Mitochondrial Uncoupling: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR and extracellular acidification rate (ECAR). A characteristic profile of an uncoupler is an increase in OCR that is insensitive to oligomycin (an ATP synthase inhibitor).

  • Dose-Response Analysis: Determine the concentration at which this compound induces uncoupling and assess if it overlaps with the concentrations used in your primary experiments.

  • Control Experiments: Compare the effects of this compound to a well-characterized mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Quantitative Data Summary

Direct quantitative data for the off-target effects of this compound is limited in the public domain. However, data from structurally related N-acyl amino acids and fatty acids can provide an indication of potential potencies.

Compound ClassTarget ClassExample TargetReported EC50/IC50/KiReference Compound(s)
N-acyl amino acidsNuclear ReceptorPPARα~120 nM (EC50)Oleoylethanolamide (OEA)
N-acyl amino acidsNuclear ReceptorPPARγ~400 nM (EC50)N-aryl substituted valine derivative
Fatty AcidsNuclear ReceptorPPARα~1-14 nM (Kd)Unsaturated long-chain fatty acyl-CoAs
N-acyl amino acidsMitochondrial Uncoupling-Concentration-dependent increase in proton leakN-Oleoyl-L-phenylalanine, N-Oleoyl-L-leucine

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for PPARα Activation

This protocol is designed to assess whether this compound can activate the nuclear receptor PPARα.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Protocol 2: Mitochondrial Respiration Assay

This protocol uses Seahorse XF technology to measure the effect of this compound on mitochondrial respiration and determine if it acts as a mitochondrial uncoupler.

Methodology:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF analyzer.

    • Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • Compound Injection:

    • Load the injection ports of the sensor cartridge with this compound and other mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).

  • Seahorse XF Analysis:

    • Run the Seahorse XF analyzer to measure the OCR and ECAR in real-time. The injection sequence will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Interpretation:

    • An increase in OCR after the injection of this compound, particularly an increase in oligomycin-insensitive respiration, is indicative of mitochondrial uncoupling.

Visualizations

Signaling_Pathway_PPAR cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N_Oleoyl_Valine This compound PPARa PPARα N_Oleoyl_Valine->PPARa Binding PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binding Target_Genes Target Genes (e.g., for fatty acid oxidation) PPRE->Target_Genes Transcription Activation Experimental_Workflow_Mitochondrial_Uncoupling Start Start Seed_Cells Seed Cells in Seahorse Plate Start->Seed_Cells Prepare_Assay Prepare Seahorse Assay Medium and Cartridge Seed_Cells->Prepare_Assay Load_Compounds Load this compound & Inhibitors into Cartridge Prepare_Assay->Load_Compounds Run_Assay Run Seahorse XF Analyzer Load_Compounds->Run_Assay Analyze_Data Analyze OCR and ECAR Data Run_Assay->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion Increased Oligomycin- Insensitive OCR? YES: Uncoupling NO: No Uncoupling

References

How to address N-Oleoyl Valine precipitation in cell media?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine, specifically addressing the common issue of its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an endogenous N-acyl amino acid. In research, it is primarily used as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and skin physiology.[1] Its ability to modulate TRPV3 activity makes it a valuable tool for studying pain, inflammation, and skin disorders.

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[1] Its long oleoyl fatty acid chain contributes to this property. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into the aqueous environment of the cell culture medium, its solubility limit is often exceeded, leading to precipitation.

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower and inconsistent than the intended concentration, leading to unreliable and irreproducible results.

  • Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of this compound.

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving light absorbance, fluorescence, or microscopy.

Q4: How can I increase the solubility of this compound in cell culture media?

The most effective method to increase the solubility of this compound in cell culture media is to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the lipophilic oleoyl chain, effectively shielding it from the aqueous environment and keeping the entire complex in solution.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.

Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent from the stock solution is not sufficiently dispersed.

Solution:

  • Prepare a Complex with Bovine Serum Albumin (BSA): This is the recommended method. Follow the detailed protocol below for "Complexing this compound with BSA."

  • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO or ethanol. This will reduce the final solvent concentration in the medium.

  • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first create an intermediate dilution in a smaller volume of serum-containing media. Mix thoroughly before adding it to the final culture volume.

  • Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help improve solubility.

Problem: The medium appears cloudy or contains visible particles after incubation.

Cause: Over time, even if initially dissolved, this compound may come out of solution due to temperature fluctuations, interactions with other media components, or exceeding its long-term stability in the aqueous environment.

Solution:

  • Ensure Proper BSA Complexation: Re-evaluate your BSA complexation protocol. Ensure the molar ratio of this compound to BSA is appropriate. A higher BSA concentration may be needed.

  • Filter Sterilization: After preparing the this compound-BSA complex in your medium, sterile filter it through a 0.22 µm filter before adding it to your cells. This will remove any initial micro-precipitates.

  • Check Media Components: High concentrations of certain salts or other supplements in your custom media formulations could potentially reduce the solubility of the this compound-BSA complex.

  • Visual Inspection: Always visually inspect the medium for any signs of precipitation before adding it to the cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 381.6 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 381.6 g/mol * 1 mL = 0.003816 g = 3.816 mg

  • Weigh the this compound: Carefully weigh out 3.816 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for brief intervals.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stability is reported to be at least 2 years when stored properly.[1]

Protocol 2: Complexing this compound with BSA for Cell Culture

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA) powder

  • Sterile Phosphate Buffered Saline (PBS) or cell culture medium without serum

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium.

    • Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.

    • Sterile filter the BSA solution through a 0.22 µm filter.

  • Determine the required volumes for a 5:1 molar ratio (this compound:BSA) in a final volume of 10 mL of medium at a final this compound concentration of 100 µM:

    • This compound: You will need 10 µL of the 10 mM stock solution (10 mM * 10 µL = 100 µM * 10 mL).

    • BSA: The molar concentration of a 10% BSA solution (MW ~66.5 kDa) is approximately 1.5 mM. For a 5:1 molar ratio, you need a final BSA concentration of 20 µM. To get 20 µM BSA in 10 mL, you need 13.3 µL of the 10% BSA solution (1.5 mM * 13.3 µL = 20 µM * 10 mL).

  • Complexation:

    • In a sterile conical tube, add the calculated volume of the 10% BSA solution.

    • Add the required volume of your cell culture medium to bring the total volume close to the final desired volume (e.g., add ~9.9 mL of medium).

    • Pre-warm the BSA-containing medium in a 37°C water bath for 15-30 minutes.

    • Slowly add the calculated volume of the this compound stock solution drop-wise to the pre-warmed BSA solution while gently swirling the tube.

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation (e.g., on a rocker or orbital shaker) to allow for complex formation.

  • Final Preparation:

    • Bring the final volume to 10 mL with cell culture medium if necessary.

    • Visually inspect the solution for any signs of precipitation.

    • The this compound-BSA complex is now ready to be added to your cells.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight 381.6 g/mol [1]
Solubility in DMSO 12 mg/mL (approx. 31.4 mM)[1]
Solubility in Ethanol 12 mg/mL (approx. 31.4 mM)
Solubility in Ethanol:PBS (1:4) 0.2 mg/mL (approx. 0.52 mM)
Recommended Storage -20°C or -80°C
Long-term Stability (in organic solvent) ≥ 2 years

Signaling Pathway and Experimental Workflow Diagrams

TRPV3 Signaling Pathway

This compound acts as an antagonist to the TRPV3 channel. The following diagram illustrates the signaling cascade initiated by the activation of TRPV3, which this compound would inhibit.

TRPV3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Mediates EGFR EGFR PI3K PI3K EGFR->PI3K Activates Activator Activator (e.g., Heat, 2-APB) Activator->TRPV3 Activates TGFa TGFα TGFa->EGFR Binds & Activates NOV This compound (Antagonist) NOV->TRPV3 Inhibits CaMKII CaMKII Ca2_influx->CaMKII Activates CaMKII->TGFa Stimulates Release NFkB NF-κB PI3K->NFkB Activates Proliferation Keratinocyte Proliferation NFkB->Proliferation Promotes

Caption: TRPV3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Using this compound in Cell Culture

The following diagram outlines the recommended workflow for preparing and using this compound in cell culture experiments to minimize precipitation.

Experimental_Workflow cluster_prep Preparation Phase cluster_complexation Complexation Phase cluster_application Application Phase prep_stock 1. Prepare 10 mM This compound Stock in DMSO add_nov 5. Add this compound Stock to BSA Mixture prep_stock->add_nov prep_bsa 2. Prepare 10% Fatty Acid-Free BSA Solution mix 3. Mix BSA with Cell Culture Medium prep_bsa->mix warm 4. Pre-warm Mixture to 37°C mix->warm warm->add_nov incubate 6. Incubate at 37°C for 30-60 min add_nov->incubate inspect 7. Visually Inspect for Precipitation incubate->inspect treat_cells 8. Treat Cells with This compound-BSA Complex inspect->treat_cells analyze 9. Perform Downstream Analysis treat_cells->analyze

References

Validation & Comparative

Validating the Antagonistic Activity of N-Oleoyl Valine on TRPV3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Oleoyl Valine's performance as a Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist against other known inhibitors. We present supporting experimental data from published literature, detailed methodologies for key validation experiments, and visual diagrams of relevant signaling pathways and experimental workflows.

Comparative Efficacy of TRPV3 Antagonists

Compound NameCompound TypeIC50 (µM)
This compound N-acyl amide Not Reported
Forsythoside BNatural Phenylethanoid Glycoside6.7 ± 0.7
VerbascosideNatural Phenylethanoid14.1 ± 3.3
Isochlorogenic acid ANatural Dicaffeoylquinic Acid2.7 ± 1.3
Isochlorogenic acid BNatural Dicaffeoylquinic Acid0.9 ± 0.3
OstholeNatural Coumarin37.0 ± 1.9
Citrusinine IINatural Acridone AlkaloidNot specified
DyclonineSynthetic Local Anesthetic3.2 ± 0.24
TrpvicinSynthetic0.41
Compound 74aSynthetic0.38
Ruthenium RedInorganic Dye (Non-selective)Not applicable (pore blocker)

Experimental Protocols for Validating TRPV3 Antagonism

The validation of a compound's antagonistic activity on TRPV3 channels primarily relies on two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These methods allow for the direct measurement of ion channel activity and the downstream signaling effects of channel modulation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV3 channels in the cell membrane, offering a precise assessment of an antagonist's inhibitory effect.

Objective: To measure the effect of this compound on TRPV3 channel currents activated by an agonist.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the human TRPV3 protein. A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Transfected cells are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2).

    • The whole-cell patch-clamp configuration is established on a GFP-positive cell.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • TRPV3 channels are activated by applying a known agonist, such as 2-aminoethoxydiphenyl borate (2-APB) (typically 100-300 µM) or by a heat ramp.

    • Once a stable baseline current is established, the cells are pre-incubated with varying concentrations of this compound for a few minutes.

    • The TRPV3 agonist is then co-applied with this compound.

    • The resulting currents are recorded and the percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist.

    • An IC50 value can be determined by fitting the concentration-response data to the Hill equation.

G cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis culture Culture HEK293 Cells transfect Transfect with TRPV3 Plasmid culture->transfect patch Establish Whole-Cell Patch-Clamp transfect->patch agonist Apply TRPV3 Agonist (e.g., 2-APB) patch->agonist antagonist Co-apply Agonist + this compound agonist->antagonist record Record Ion Current antagonist->record analyze Calculate % Inhibition record->analyze ic50 Determine IC50 analyze->ic50 G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPV3 TRPV3 Channel Calcium Ca²⁺ Influx TRPV3->Calcium EGFR EGFR PI3K PI3K EGFR->PI3K Activates CaMKII CaMKII TGFa TGFα CaMKII->TGFa Release TGFa->EGFR Binds NFkB NF-κB PI3K->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Stimulus Stimulus (e.g., Heat, 2-APB) Stimulus->TRPV3 NOleoylValine This compound NOleoylValine->TRPV3 Calcium->CaMKII

A Comparative Analysis of N-Oleoyl Valine and Other TRPV3 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The TRPV3 channel, a non-selective cation channel, is a significant therapeutic target for various conditions, including skin disorders, pain, and inflammation. The development of potent and selective TRPV3 modulators is a key area of research. This guide aims to facilitate these efforts by presenting a clear and objective comparison of the available compounds.

Quantitative Comparison of TRPV3 Modulators

The potency of TRPV3 modulators is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the reported potencies of various compounds that interact with the TRPV3 channel. It is important to note that values may vary between different studies and experimental conditions.

TRPV3 Agonists: Potency (EC50)
CompoundChemical ClassEC50 Value (µM)SpeciesAssay Type
2-Aminoethoxydiphenyl borate (2-APB)Boron-containing compound28.3 - 93Mouse, HumanElectrophysiology, Calcium Imaging
CarvacrolMonoterpenoid215 - 497HumanElectrophysiology
ThymolMonoterpenoid~200 (Slightly lower potency than carvacrol)RatNot specified
EugenolPhenylpropanoidNot specified (activates TRPV3)RatNot specified
CamphorMonoterpenoid6000Not specifiedNot specified
Δ⁹-Tetrahydrocannabivarin (THCV)Cannabinoid6.1HumanCalcium Imaging
Cannabidiol (CBD)Cannabinoid3.8RatNot specified
Farnesyl pyrophosphate (FPP)Isoprenoid0.13HumanNot specified
TRPV3 Antagonists: Potency (IC50)
CompoundChemical ClassIC50 Value (µM)SpeciesAssay Type
N-Oleoyl Valine N-Acyl Amino Acid Not Reported Not specifiedNot specified
DyclonineLocal Anesthetic3.2 - 5.2Mouse, HumanElectrophysiology
Forsythoside BPhenylethanoid Glycoside6.7Not specifiedNot specified
Isochlorogenic acid ADicaffeoylquinic acid2.7Not specifiedNot specified
Isochlorogenic acid BDicaffeoylquinic acid0.9Not specifiedNot specified
VerbascosidePhenylethanoid Glycoside14.1Not specifiedNot specified
Monanchomycalin BGuanidine Alkaloid3.25HumanNot specified
TrpvicinNot specifiedNot reported (potent and selective)Not specifiedNot specified
Isopentenyl pyrophosphate (IPP)Isoprenoid0.239HumanNot specified

Experimental Protocols

The determination of agonist and antagonist potency on TRPV3 channels relies on robust and reproducible experimental methods. The two primary techniques employed are whole-cell patch-clamp electrophysiology and calcium mobilization assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV3 channels in the cell membrane, providing a precise measure of channel activity.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the human or rodent TRPV3 channel.

  • Transfected cells are cultured on glass coverslips for 24-48 hours before recording.

Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single transfected cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured by gentle suction, establishing the "whole-cell" configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.

  • TRPV3 channels are activated by applying an agonist (e.g., 2-APB) at a fixed concentration to the extracellular solution.

  • To determine the potency of an antagonist, increasing concentrations of the test compound are co-applied with the agonist, and the reduction in current is measured.

  • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Calcium Mobilization Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect indicator of TRPV3 channel activity.

Cell Preparation:

  • HEK293 cells stably expressing the TRPV3 channel are seeded into 96- or 384-well microplates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.

Assay Procedure:

  • The baseline fluorescence is measured using a fluorescent plate reader.

  • A TRPV3 agonist is added to the wells to stimulate channel opening and subsequent calcium influx, leading to an increase in fluorescence.

  • For antagonist screening, cells are pre-incubated with the test compound before the addition of the agonist.

  • The change in fluorescence intensity is recorded over time.

  • The EC50 for agonists and IC50 for antagonists are determined by analyzing the concentration-response curves.

Visualizing Key Processes

To further aid in the understanding of TRPV3 modulation, the following diagrams illustrate a key signaling pathway and the general workflows of the experimental protocols described.

TRPV3_Signaling_Pathway TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Agonist Agonist (e.g., 2-APB, Carvacrol) Agonist->TRPV3 Activation PLC PLC Ca2_influx->PLC Activation Downstream Downstream Cellular Responses (e.g., Inflammation, Sensation) Ca2_influx->Downstream PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG_IP3 DAG + IP₃ PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC Activation PKC->TRPV3 Phosphorylation (Sensitization)

Caption: Simplified TRPV3 signaling pathway in a keratinocyte.

Experimental_Workflows cluster_patch_clamp Whole-Cell Patch-Clamp cluster_calcium_assay Calcium Mobilization Assay pc1 Cell Transfection (TRPV3 expression) pc2 Giga-seal Formation pc1->pc2 pc3 Whole-Cell Configuration pc2->pc3 pc4 Agonist Application pc3->pc4 pc5 Antagonist Co-application pc4->pc5 pc6 Current Recording pc5->pc6 pc7 IC50/EC50 Calculation pc6->pc7 ca1 Cell Seeding (TRPV3 expressing) ca2 Dye Loading (e.g., Fura-2 AM) ca1->ca2 ca3 Baseline Fluorescence ca2->ca3 ca4 Compound Addition (Agonist/Antagonist) ca3->ca4 ca5 Fluorescence Measurement ca4->ca5 ca6 IC50/EC50 Calculation ca5->ca6

Caption: General experimental workflows for assessing TRPV3 modulator potency.

N-Oleoyl Valine versus Oleoylethanolamide in metabolic regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to N-Oleoyl Valine and Oleoylethanolamide in Metabolic Regulation

For researchers, scientists, and drug development professionals, understanding the nuances of endogenous lipid signaling molecules is paramount in the quest for novel therapeutics for metabolic disorders. Among these, this compound (NOV) and Oleoylethanolamide (OEA) have emerged as molecules of interest. This guide provides an objective comparison of their known and potential roles in metabolic regulation, supported by available experimental data and detailed methodologies.

While extensive research has elucidated the metabolic functions of OEA, data on NOV remains comparatively scarce. This guide synthesizes the current understanding of both compounds, highlighting areas where further investigation into NOV is warranted.

Introduction to this compound and Oleoylethanolamide

This compound (NOV) is an N-acyl amino acid (NAAA), a class of lipid signaling molecules formed by the conjugation of a fatty acid (oleic acid) to an amino acid (valine) via an amide bond. NAAAs are increasingly recognized for their diverse biological activities.[1][2]

Oleoylethanolamide (OEA) is a well-characterized N-acylethanolamine (NAE), an endogenous lipid mediator synthesized from oleic acid and ethanolamine.[3] It is known to play a significant role in the regulation of appetite, lipid metabolism, and glucose homeostasis.[3][4]

Comparative Effects on Metabolic Regulation

A direct comparative study of NOV and OEA on key metabolic parameters is not yet available in the scientific literature. The following sections compare the established effects of OEA with the potential or hypothesized effects of NOV, based on the general properties of NAAAs and the biological roles of its constituent molecules.

Appetite Regulation

Oleoylethanolamide (OEA): OEA is a potent satiety factor. Its administration, both orally and intraperitoneally, has been shown to reduce food intake in rodents. OEA is synthesized in the small intestine in response to fat ingestion and activates peroxisome proliferator-activated receptor alpha (PPAR-α) to induce a feeling of fullness.

This compound (NOV): The direct effect of NOV on appetite has not been extensively studied. However, some NAAAs have been shown to influence food intake. Additionally, the amino acid valine, a component of NOV, may play a role in central appetite control. The hypothalamus, a key brain region for appetite regulation, can sense amino acid levels. Therefore, it is plausible that NOV could modulate appetite, but this requires experimental verification.

Lipid Metabolism

Oleoylethanolamide (OEA): OEA is a well-established regulator of lipid metabolism, primarily through the activation of PPAR-α. This activation leads to the upregulation of genes involved in fatty acid oxidation and transport, promoting the breakdown of fats for energy.

This compound (NOV): While direct evidence is lacking, a synthetic N-aryl substituted valine derivative has been shown to possess dual PPARγ and PPARα agonistic activity, suggesting that N-acyl valine structures can interact with these key metabolic receptors. Given that PPAR-α is a master regulator of lipid metabolism, it is conceivable that NOV could also influence fatty acid oxidation and lipid storage. Further research is needed to confirm this hypothesis.

Glucose Homeostasis

Oleoylethanolamide (OEA): OEA has been shown to improve glucose homeostasis. It can enhance insulin sensitivity and promote glucose uptake in skeletal muscle. OEA is also an agonist for the G protein-coupled receptor 119 (GPR119), which is involved in stimulating the release of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby contributing to better glycemic control.

This compound (NOV): The role of NOV in glucose homeostasis is currently unknown. However, studies on branched-chain amino acids (BCAAs) like valine have shown that they can influence glucose metabolism. Intrahypothalamic infusions of valine have been found to lower blood glucose by decreasing liver glucose production in rats. Whether these effects are retained or modified when valine is acylated with oleic acid remains to be determined. A synthetic N-aryl substituted valine derivative has been shown to increase insulin-stimulated glucose uptake in adipocytes.

Quantitative Data Summary

Due to the limited research on this compound, a direct quantitative comparison with Oleoylethanolamide is not possible at this time. The following table summarizes the known quantitative data for OEA's effects on metabolic parameters.

ParameterMoleculeSpecies/ModelDose/ConcentrationObserved EffectReference
Food Intake OEARat (starved)10 mg/kg (oral)15.5% reduction in food intake
OEAMouse10 mg/kg (i.p.)Significant reduction in food intake
Lipid Metabolism OEARat Adipocytes1-20 µMConcentration-dependent stimulation of glycerol and fatty acid release
OEAMouse (diet-induced obese)5 mg/kg (i.p.)Reduced body weight gain and triacylglycerol content in liver and adipose tissue
Glucose Homeostasis OEA--Data on specific quantitative effects on glucose uptake or insulin sensitivity are varied across different studies and models.-

Signaling Pathways

The signaling mechanisms for OEA are well-documented, while those for NOV are largely speculative at present.

Oleoylethanolamide (OEA) Signaling

OEA primarily exerts its effects through two main receptors:

  • PPAR-α: Activation of this nuclear receptor is central to OEA's effects on lipid metabolism and appetite suppression.

  • GPR119: This G protein-coupled receptor mediates OEA's stimulation of GLP-1 secretion, contributing to its beneficial effects on glucose metabolism.

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa GPR119 GPR119 OEA->GPR119 LipidMetabolism ↑ Lipid Oxidation ↓ Food Intake PPARa->LipidMetabolism GLP1 ↑ GLP-1 Secretion GPR119->GLP1 GlucoseHomeostasis Improved Glucose Homeostasis GLP1->GlucoseHomeostasis NOV_Signaling NOV This compound (NOV) PPARs PPARs (α, γ) (Hypothesized) NOV->PPARs MetabolicRegulation Potential Metabolic Regulation PPARs->MetabolicRegulation Appetite_Workflow Fasting Overnight Fasting Dosing Compound Administration (Oral or i.p.) Fasting->Dosing Food Provide Pre-weighed Food Dosing->Food Measurement Measure Food Intake at Intervals Food->Measurement Analysis Statistical Analysis Measurement->Analysis

References

N-Oleoyl Valine and TRP Channels: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-Oleoyl Valine with various Transient Receptor Potential (TRP) channels. While specific quantitative data for this compound across a wide range of TRP channels is limited in publicly available literature, this document summarizes the existing knowledge on the broader class of N-acyl amides, providing a framework for understanding the potential interactions of this compound.

Introduction to this compound and TRP Channels

This compound is an N-acyl amino acid, a class of endogenous lipid signaling molecules. Structurally similar compounds, such as N-oleoylethanolamine (OEA) and N-oleoyldopamine (OLDA), are known endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRP channels are a diverse group of ion channels that act as cellular sensors for a wide array of stimuli, including temperature, chemicals, and mechanical stress, playing crucial roles in sensory perception and various physiological processes. Given the activity of structurally related molecules, this compound is hypothesized to be a modulator of TRP channel activity.

Data Presentation: Cross-Reactivity of N-Acyl Amides with TRP Channels

TRP ChannelKnown N-Acyl Amide InteractionsSpecific Data on this compound
TRPV1 Several N-acyl amides, including N-oleoylethanolamine (OEA) and N-oleoyldopamine (OLDA), are confirmed endogenous agonists. A study screening over 70 N-acyl amides identified 20 novel activators of TRPV1-4.Likely an agonist, based on the activity of structurally similar N-acyl amides. Specific EC50 value is not currently published.
TRPA1 Some lipids and their derivatives can modulate TRPA1 activity. However, specific and potent activation by N-acyl amino acids is not well-documented.No specific data available.
TRPM8 Primarily activated by cold temperatures and cooling agents like menthol. Modulation by N-acyl amino acids has not been a primary focus of research.No specific data available.
TRPV4 A study identified several novel N-acyl amide activators of TRPV1-4, suggesting potential interaction.Potential for activation, but specific data for this compound is not available.

Note: The absence of specific data for this compound on TRPA1, TRPM8, and TRPV4 highlights a significant knowledge gap and an area for future research.

Signaling Pathways and Experimental Workflows

The activation of TRPV1 by endogenous lipids like N-acyl amides initiates a signaling cascade leading to neuronal excitation and downstream cellular responses. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for studying these interactions.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel opening N_Oleoyl_Valine This compound N_Oleoyl_Valine->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Action_Potential->Cellular_Response

Caption: General signaling pathway of TRPV1 activation by an N-acyl amide.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing TRP channel) Transfection Transient or Stable Transfection of TRP Channel cDNA Cell_Culture->Transfection Cell_Plating Plate cells on coverslips or microplates Transfection->Cell_Plating Loading Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) Cell_Plating->Loading Stimulation Apply this compound at various concentrations Loading->Stimulation Measurement Measure changes in intracellular Ca²⁺ (Calcium Imaging or Electrophysiology) Stimulation->Measurement Dose_Response Construct Dose-Response Curves Measurement->Dose_Response EC50_Calc Calculate EC₅₀/IC₅₀ values Dose_Response->EC50_Calc Comparison Compare potencies across different TRP channels EC50_Calc->Comparison

Caption: Experimental workflow for assessing TRP channel activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound on TRP channels.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to compound application, indicating ion channel activation.

a. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For transient transfection, use a lipofection-based reagent to introduce plasmid DNA encoding the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8, TRPV4) into the HEK293 cells.

  • Plate the transfected cells onto 96-well black-walled, clear-bottom microplates and allow them to adhere and express the channel for 24-48 hours.

b. Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator, such as Fura-2 AM (acetoxymethyl ester), at a final concentration of 2-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

  • Incubate the cells in the dark at 37°C for 45-60 minutes.

  • Wash the cells twice with the physiological salt solution to remove extracellular dye.

c. Compound Application and Data Acquisition:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final desired concentrations in the physiological salt solution.

  • Use an automated fluorometric imaging plate reader or a fluorescence microscope equipped with a ratiometric imaging system.

  • Establish a stable baseline fluorescence reading.

  • Add this compound solutions to the wells.

  • Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm for a designated period.

  • As a positive control, use a known agonist for each TRP channel (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8, GSK1016790A for TRPV4).

d. Data Analysis:

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in [Ca²⁺]i.

  • Normalize the response to the baseline and express it as a percentage of the maximal response induced by a saturating concentration of a reference agonist.

  • Plot the concentration-response curves and calculate the EC50 values using a nonlinear regression model.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents, offering high temporal and voltage resolution.

a. Cell Preparation:

  • Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Identify transfected cells, often co-transfected with a fluorescent marker like GFP.

b. Solutions:

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

c. Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

  • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

d. Compound Application and Data Acquisition:

  • Apply this compound at various concentrations using a rapid solution exchange system.

  • Record the induced currents using an patch-clamp amplifier and data acquisition software.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.

e. Data Analysis:

  • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of this compound.

  • Construct concentration-response curves and calculate EC50 values.

  • Analyze the reversal potential from the I-V curves to determine the ion selectivity of the channel.

Conclusion

While this compound is a promising candidate for TRP channel modulation, particularly TRPV1, a comprehensive understanding of its cross-reactivity profile requires further empirical investigation. The lack of specific quantitative data for its effects on other TRP channels, such as TRPA1, TRPM8, and TRPV4, underscores a critical area for future research in the field of lipid signaling and ion channel pharmacology. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be instrumental in elucidating the precise biological roles of this compound and its potential as a therapeutic agent.

References

Comparative Analysis of N-Oleoyl Valine and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Oleoyl Valine and its potential synthetic analogs, focusing on their biological activity, particularly as modulators of Transient Receptor Potential (TRP) channels. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.

Introduction to this compound

This compound is an endogenous N-acyl amino acid that has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) receptor.[1] This ion channel is involved in thermoregulation and has been implicated in various physiological and pathological processes in the skin, making this compound a molecule of interest for dermatological and sensory research. While the direct synthesis and comparative analysis of a wide range of this compound analogs are not extensively documented in publicly available literature, this guide compiles and extrapolates from studies on broader families of N-acyl amides to provide a comparative perspective.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of this compound and other N-acyl amides on various TRP channels, based on a screening study that assessed calcium mobilization in HEK293 cells expressing the respective channels.[2][3] This provides a basis for understanding the structure-activity relationships within this class of molecules and for identifying potential synthetic analogs with altered selectivity or potency.

CompoundTarget ChannelActivityNotes
This compound TRPV3 Antagonist Endogenous N-acyl amine.[1]
N-Docosahexaenoyl ProlineTRPV1Potent InhibitorExhibited no agonist activity in the initial screen.[2]
N-Acyl GABA DerivativesTRPV1AgonistN-docosahexaenoyl GABA (D-GABA), N-linoleoyl GABA (L-GABA), and N-arachidonoyl GABA (A-GABA) induced calcium mobilization.
N-Docosahexaenoyl SerineTRPV1Efficient ActivatorOne of the more effective N-acyl amides in activating TRPV1.
N-Docosahexaenoyl GlycineTRPV1Efficient ActivatorDemonstrated significant activation of TRPV1.
N-Acyl Amide MixturesTRPV1-4Agonist/AntagonistA library of over 70 N-acyl amides showed varied activity across TRPV1, TRPV2, TRPV3, and TRPV4.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of N-acyl amides on TRP channel activity.

Calcium Mobilization Assay for TRP Channel Activity

This protocol is a standard method to assess the agonist or antagonist activity of compounds on TRP channels by measuring changes in intracellular calcium concentration.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding the specific human TRP channel (e.g., TRPV3) using a suitable transfection reagent according to the manufacturer's instructions. Non-transfected cells are used as a negative control.

2. Cell Plating:

  • 24 hours post-transfection, cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well and allowed to adhere overnight.

3. Fluorescent Calcium Indicator Loading:

  • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, in the buffered salt solution for 30-60 minutes at 37°C in the dark.

4. Compound Application and Measurement:

  • The dye-loading solution is removed, and cells are washed again with the buffered salt solution.

  • The plate is placed in a fluorescence microplate reader or a fluorescent microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

  • A baseline fluorescence is recorded for a short period.

  • For agonist screening, the test compound (e.g., this compound or its analogs) is added to the wells, and fluorescence is continuously monitored to detect an increase in intracellular calcium.

  • For antagonist screening, the test compound is added prior to the addition of a known TRP channel agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) for TRPV3). A reduction in the agonist-induced calcium influx indicates antagonist activity.

5. Data Analysis:

  • The change in fluorescence intensity is calculated relative to the baseline. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the intracellular calcium concentration.

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Mandatory Visualization

Signaling Pathway

TRPV3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_Oleoyl_Valine This compound TRPV3 TRPV3 Channel (Closed) N_Oleoyl_Valine->TRPV3 Binds to Ca_Influx Decreased Ca2+ Influx TRPV3->Ca_Influx Antagonizes Downstream Downstream Signaling Ca_Influx->Downstream Modulates

Caption: Hypothesized signaling pathway of this compound as a TRPV3 antagonist.

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture (HEK293) Transfection Transfection with TRPV3 plasmid Start->Transfection Seeding Seeding in 96-well plates Transfection->Seeding Dye_Loading Loading with Calcium Indicator (e.g., Fura-2 AM) Seeding->Dye_Loading Compound_Addition Addition of this compound or Synthetic Analog Dye_Loading->Compound_Addition Agonist_Challenge Challenge with TRPV3 Agonist (e.g., 2-APB) Compound_Addition->Agonist_Challenge Measurement Fluorescence Measurement Agonist_Challenge->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End: Comparative Activity Profile Analysis->End

References

A Comparative Guide to the Efficacy of N-Oleoyl Valine and Other Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-Oleoyl Valine and other prominent mitochondrial uncouplers. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and heat production, independent of ATP synthesis[1][2]. This mechanism holds therapeutic potential for metabolic diseases by increasing energy expenditure[2][3]. This guide focuses on comparing this compound, a member of the N-acyl amino acid (NAA) family, with other well-known uncouplers such as 2,4-dinitrophenol (DNP), carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), and the novel compound BAM15.

Mechanism of Action

Mitochondrial uncouplers function as protonophores, shuttling protons across the inner mitochondrial membrane and bypassing ATP synthase[1]. This action uncouples the electron transport chain from oxidative phosphorylation, leading to an increased rate of oxygen consumption as the mitochondria attempt to re-establish the proton gradient.

N-acyl amino acids, including this compound, have been identified as endogenous mitochondrial uncouplers. Their uncoupling activity has been shown to be independent of the uncoupling protein 1 (UCP1) and the adenine nucleotide translocator (ANT) in human adipocytes. In contrast, some uncouplers' effects are at least partially mediated by ANT. BAM15 is a novel synthetic uncoupler that has been shown to be highly potent and selective for the mitochondrial inner membrane, with less off-target effects on the plasma membrane compared to classical uncouplers like FCCP.

cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Protons_IMS->ATP_Synthase Flows through Uncoupler Uncoupler (e.g., this compound) Protons_Matrix H+ Uncoupler->Protons_IMS Picks up H+ Uncoupler->Protons_Matrix Releases H+ into Matrix

Caption: General mechanism of mitochondrial uncoupling.

Comparative Efficacy and Safety

The therapeutic potential of mitochondrial uncouplers is often limited by a narrow therapeutic window, where the effective dose is close to the toxic dose. Therefore, comparing the efficacy and safety profiles of different uncouplers is crucial.

In Vitro Comparison

Studies in human adipocytes have shown that while N-acyl amino acids like this compound are potent uncouplers, they can also reduce maximal oxidation rates, mitochondrial ATP production, and cell viability at higher concentrations. The in vitro therapeutic index of NAAs was found to be lower than that of niclosamide ethanolamine (NEN) and DNP.

BAM15 has demonstrated a wider effective concentration range and lower cytotoxicity compared to FCCP in various cell lines. BAM15 was able to sustain a high rate of uncoupled respiration over a broader range of concentrations where FCCP showed inhibitory effects. Furthermore, BAM15 did not induce apoptosis-related Caspase 3/7 activity at concentrations where DNP and FCCP showed significant activation.

CompoundCell TypeEffective Concentration for UncouplingCytotoxicity (Concentration)Reference
N-acyl amino acids Human adipocytesDose-dependentReduced viability > 25 µM
DNP C2C12 myotubes~1 µM (lower maximal rate than BAM15/FCCP)Caspase 3/7 activation at 5 µM
FCCP C2C12 myotubes~1 µMCaspase 3/7 activation at 10 µM
BAM15 C2C12 myotubes~1 µM (similar maximal rate to FCCP)No Caspase 3/7 activation up to 40 µM
BAM15 L6 myoblasts100 nM - 50 µMLess cytotoxic than FCCP
FCCP L6 myoblasts100 nM - 1 µMMore cytotoxic than BAM15
In Vivo Comparison

In diet-induced obese mice, administration of N-oleoyl-leucine, a closely related NAA to this compound, reduced body mass and improved glucose tolerance. However, it was also noted that these mice had reduced food intake for unclarified reasons. BAM15 has been shown to protect against diet-induced obesity and improve glycemic control in mice without altering food intake, suggesting a primary effect on energy expenditure.

CompoundAnimal ModelKey FindingsReference
N-oleoyl-leucine Diet-induced obese miceReduced body mass, improved glucose tolerance, reduced food intake.
BAM15 Diet-induced obese miceResistant to weight gain, improved body composition and glycemic control, no change in food intake.
DNP (liver-targeted) Rodent modelsReverses metabolic associated fatty liver disease (MAFLD) with a wide therapeutic index.

Experimental Protocols

In Vitro Respirometry Assay (Seahorse XF)

Objective: To measure the real-time effect of mitochondrial uncouplers on cellular oxygen consumption rate (OCR).

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, L6 myoblasts, or primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere and differentiate as required.

  • Compound Preparation: Prepare stock solutions of this compound, DNP, FCCP, and BAM15 in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the assay medium.

  • Assay Procedure:

    • Replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose).

    • Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with the uncoupling compounds and other mitochondrial inhibitors (e.g., oligomycin, rotenone/antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Measure baseline OCR, then inject the uncoupler to measure the increase in respiration. Subsequent injections of oligomycin (to inhibit ATP synthase and measure proton leak) and rotenone/antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration) can be performed to fully assess mitochondrial function.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, maximal respiration, and spare respiratory capacity.

A Seed Cells in Seahorse Plate C Replace with Assay Medium A->C B Prepare Uncoupler and Inhibitor Solutions D Incubate and Load Cartridge B->D C->D E Run Seahorse XF Assay D->E F Measure Baseline OCR E->F G Inject Uncoupler F->G H Measure Maximal Respiration G->H I Inject Oligomycin H->I J Measure Proton Leak I->J K Inject Rotenone/ Antimycin A J->K L Measure Non-Mitochondrial Respiration K->L M Data Analysis L->M

Caption: Experimental workflow for Seahorse XF respirometry assay.

Cytotoxicity Assay (Caspase 3/7 Activation)

Objective: To assess the induction of apoptosis by mitochondrial uncouplers.

Methodology:

  • Cell Culture: Seed cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Compound Treatment: Treat cells with a range of concentrations of each uncoupler for a specified period (e.g., 16 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add a Caspase-Glo® 3/7 reagent to each well.

    • Mix by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize luminescence values to the vehicle control to determine the fold-change in Caspase 3/7 activity.

Signaling Pathways

Mitochondrial uncoupling can trigger various cellular signaling pathways in response to the altered metabolic state. A key pathway activated by the resulting increase in the AMP/ATP ratio is the AMP-activated protein kinase (AMPK) pathway. AMPK activation can lead to enhanced fatty acid oxidation and glucose uptake, contributing to the therapeutic effects of uncouplers.

Uncoupler Mitochondrial Uncoupler (e.g., this compound) Mito_Uncoupling Mitochondrial Uncoupling Uncoupler->Mito_Uncoupling ATP_decrease Decreased ATP Production Mito_Uncoupling->ATP_decrease AMP_ATP_ratio Increased AMP/ATP Ratio ATP_decrease->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK FAO Increased Fatty Acid Oxidation AMPK->FAO Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Therapeutic_Effects Therapeutic Effects (e.g., improved insulin sensitivity) FAO->Therapeutic_Effects Glucose_Uptake->Therapeutic_Effects

Caption: Signaling pathway activated by mitochondrial uncoupling.

Conclusion

This compound and other N-acyl amino acids are a class of endogenous mitochondrial uncouplers with demonstrated efficacy. However, their therapeutic window appears to be narrower compared to some novel synthetic uncouplers like BAM15, which exhibits a broader effective concentration range and lower in vitro toxicity. The choice of a mitochondrial uncoupler for research or therapeutic development should be guided by a careful evaluation of its potency, therapeutic index, and mechanism of action. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Further research is warranted to fully elucidate the physiological roles and therapeutic potential of this compound and other N-acyl amino acids.

References

A Head-to-Head Comparison of N-Oleoyl Valine and N-Arachidonoyl Glycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse physiological roles. Among these, N-Oleoyl Valine (NOV) and N-Arachidonoyl Glycine (NAGly) represent two such compounds with distinct biochemical profiles and therapeutic potential. This guide provides a comprehensive comparison of NOV and NAGly, summarizing their known biological activities, molecular targets, and the experimental methodologies used to study them. It is important to note that to date, no direct head-to-head comparative studies have been published. Therefore, this guide synthesizes the available data for each compound individually to facilitate a comparative understanding.

Section 1: Physicochemical and Biochemical Properties

A summary of the key physicochemical and known biochemical properties of this compound and N-Arachidonoyl Glycine is presented below.

PropertyThis compoundN-Arachidonoyl Glycine
Molecular Formula C23H43NO3[1]C22H35NO3[2]
Molecular Weight 381.6 g/mol [1][3]361.5 g/mol [2]
Primary Molecular Target Transient Receptor Potential Vanilloid 3 (TRPV3)G-protein coupled receptor 18 (GPR18), G-protein coupled receptor 55 (GPR55)
Known Biological Role ThermoregulationPain modulation, anti-inflammatory effects, vasorelaxation
Mode of Action AntagonistAgonist (though its role at GPR18 is debated)

Section 2: Comparative Analysis of Biological Activity

This compound (NOV)

This compound is a less-studied NAAA that has been identified as an endogenous antagonist of the TRPV3 ion channel. TRPV3 is a temperature-sensitive cation channel primarily expressed in the skin and is involved in the sensation of warmth and pain. As an antagonist, NOV is presumed to inhibit the influx of cations through the TRPV3 channel, thereby modulating downstream signaling pathways related to thermoregulation and nociception. Studies have shown that levels of NOV in mice are elevated upon cold exposure and in response to acute lung injury.

N-Arachidonoyl Glycine (NAGly)

N-Arachidonoyl Glycine is a well-characterized NAAA that is structurally related to the endocannabinoid anandamide. Unlike anandamide, NAGly has little to no affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are primarily mediated through the orphan G-protein coupled receptors GPR18 and GPR55. NAGly has been shown to elicit a range of physiological responses, including analgesia in inflammatory pain models, vasorelaxation, and anti-inflammatory effects.

Section 3: Signaling Pathways

The known and proposed signaling pathways for NOV and NAGly are depicted below.

NOV_Signaling_Pathway NOV This compound TRPV3 TRPV3 Channel NOV->TRPV3 Antagonizes Ca_Influx Ca²⁺/Na⁺ Influx TRPV3->Ca_Influx Inhibits Downstream Downstream Signaling (Thermoregulation, Nociception) Ca_Influx->Downstream Modulates

Proposed signaling pathway for this compound (NOV).

NAGly_Signaling_Pathways cluster_GPR18 GPR18 Pathway cluster_GPR55 GPR55 Pathway GPR18 GPR18 Gi_o Gαi/o GPR18->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP GPR55 GPR55 Gq Gαq GPR55->Gq PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca_Release ↑ [Ca²⁺]i IP3->Ca_Release NAGly N-Arachidonoyl Glycine NAGly->GPR18 Activates NAGly->GPR55 Activates

Signaling pathways for N-Arachidonoyl Glycine (NAGly).

Section 4: Quantitative Data

The available quantitative data for this compound and N-Arachidonoyl Glycine are limited and have not been determined in direct comparative studies.

This compound Quantitative Data

ParameterValueReceptor/SystemReference
IC50 Data not availableTRPV3-
Binding Affinity (Kd) Data not availableTRPV3-

N-Arachidonoyl Glycine Quantitative Data

ParameterValueReceptor/SystemReference
EC50 (cAMP inhibition) ~20 nMGPR18
pEC50% (Vasorelaxation) 5.1 ± 0.2Rat mesenteric arteries
Binding Affinity (Kd) Data not availableGPR18-
Binding Affinity (Kd) 1-10 µM (low affinity)FAAH, GlyT2, GPR55, GPR92, GABA-A

Section 5: Experimental Protocols

Detailed methodologies for key experiments are provided below.

TRPV3 Functional Assay (Calcium Influx Assay for NOV)

This protocol describes a cell-based fluorescence assay to measure the antagonistic activity of this compound on the TRPV3 channel.

TRPV3_Assay_Workflow A 1. Cell Culture: HEK293 cells stably expressing human TRPV3 B 2. Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Compound Incubation: Pre-incubate cells with varying concentrations of this compound B->C D 4. Agonist Stimulation: Add a known TRPV3 agonist (e.g., 2-APB) to stimulate calcium influx C->D E 5. Data Acquisition: Measure fluorescence intensity over time using a plate reader D->E F 6. Data Analysis: Calculate the inhibition of the agonist-induced calcium signal by this compound to determine IC50 E->F

Experimental workflow for a TRPV3 functional assay.

Materials:

  • HEK293 cells stably expressing human TRPV3

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the TRPV3-expressing HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. After the dye-loading incubation, wash the cells with assay buffer and then add the different concentrations of NOV to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Then, using the instrument's injection system, add a pre-determined concentration of the TRPV3 agonist (e.g., EC80 of 2-APB) to all wells.

  • Data Recording: Immediately after agonist addition, continuously record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis: The antagonistic effect of NOV is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the concentration of NOV to calculate the IC50 value.

GPR18 Receptor Binding Assay (for NAGly)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of N-Arachidonoyl Glycine for the GPR18 receptor. As no specific radioligand for GPR18 is commercially available, this protocol is a generalized representation.

Materials:

  • Cell membranes prepared from cells overexpressing GPR18

  • Radiolabeled GPR18 ligand (hypothetical, e.g., [3H]-NAGly or a suitable labeled agonist/antagonist)

  • Unlabeled N-Arachidonoyl Glycine

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled N-Arachidonoyl Glycine.

  • Incubation: Initiate the binding reaction by adding the cell membranes containing GPR18. Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Terminate the assay by rapid filtration through the filter plates using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of unlabeled NAGly increases. The data are then analyzed using non-linear regression to determine the Ki (inhibition constant) or IC50 of NAGly for the GPR18 receptor.

GPR55 Functional Assay (Calcium Mobilization for NAGly)

This protocol describes a method to assess the agonist activity of N-Arachidonoyl Glycine at the GPR55 receptor by measuring intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing human GPR55

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer

  • N-Arachidonoyl Glycine

  • 96-well black, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the GPR55-expressing cells into 96-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive dye as described in the TRPV3 functional assay protocol.

  • Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence imaging plate reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Using the instrument's fluidics system, add varying concentrations of N-Arachidonoyl Glycine to the wells.

  • Data Recording: Continuously monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis: The agonist activity of NAGly is determined by the increase in fluorescence signal. Plot the peak fluorescence response against the concentration of NAGly to generate a dose-response curve and calculate the EC50 value.

Section 6: Conclusion and Future Directions

This guide provides a comparative overview of this compound and N-Arachidonoyl Glycine based on the current scientific literature. A significant disparity in the volume of research exists between the two molecules, with NAGly being more extensively characterized. While NOV has been identified as a TRPV3 antagonist, further studies are required to elucidate its precise mechanism of action, downstream signaling pathways, and full therapeutic potential. Quantitative data, such as binding affinities and potency, are particularly needed for NOV to enable a more direct comparison with other NAAAs.

For NAGly, while its roles in pain and inflammation are better understood, the controversy surrounding its interaction with GPR18 warrants further investigation. The development of selective pharmacological tools for GPR18 and GPR55 will be crucial in dissecting the specific contributions of each receptor to the overall physiological effects of NAGly.

Future head-to-head studies employing standardized experimental conditions and a battery of functional assays are essential for a definitive comparison of the biological activities of this compound and N-Arachidonoyl Glycine. Such studies will provide a clearer understanding of their relative potencies, efficacies, and potential as therapeutic agents.

References

N-Oleoyl Valine: A Comparative Analysis of an Endogenous N-Acyl Amide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Endogenous N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in a myriad of physiological processes.[1] This family of compounds, characterized by a fatty acyl group linked to an amine, includes well-known members like the endocannabinoid anandamide (N-arachidonoyl ethanolamide) and sleep-inducing oleamide.[2] A significant subclass of these lipids is the N-acyl amino acids (NAAAs), where a fatty acid is conjugated to an amino acid.[3] N-Oleoyl Valine, a member of this subclass, has emerged as a molecule of interest due to its distinct biological activities. This guide provides a comparative analysis of this compound, contrasting its known functions with those of other endogenous N-acyl amides, supported by available experimental data.

Structural and Functional Distinctions

N-acyl amides can be broadly categorized based on their amine-containing head group, which dictates their structural properties and often their biological targets.[4] this compound is distinguished by the conjugation of oleic acid, an 18-carbon monounsaturated fatty acid, with the branched-chain amino acid valine. This structure confers specific physicochemical properties that influence its interactions with cellular membranes and protein targets.

In contrast, other N-acyl amides feature different head groups, such as ethanolamine in N-acyl ethanolamines (NAEs) like anandamide, or other amino acids like glycine in N-acyl glycines. These structural variations lead to a wide spectrum of biological activities, from the cannabinoid receptor agonism of anandamide to the anti-inflammatory and analgesic properties of N-arachidonoyl glycine.

Comparative Biological Activities

A key differentiator for this compound is its activity at Transient Receptor Potential (TRP) channels, specifically as an antagonist of TRPV3. This contrasts with many other N-acyl amides that are known to be agonists at various TRP channels.

Table 1: Comparative Activity of this compound and Other N-Acyl Amides at TRPV Channels
Compound ClassSpecific Compound(s)Target(s)ActivityReference(s)
N-Acyl Valines This compound TRPV3 Antagonist
N-Linoleoyl ValineTRPV3Antagonist
N-Stearoyl ValineTRPV3Antagonist
N-Docosahexaenoyl ValineTRPV3Antagonist
N-Acyl EthanolaminesN-Arachidonoyl Ethanolamide (Anandamide)TRPV1Agonist
N-Acyl GlycinesN-Arachidonoyl GlycineGPR18Agonist (analgesic)
N-Acyl SerinesN-Oleoyl SerineGPR119Agonist (bone remodeling)

Note: Quantitative IC50 or Ki values for the antagonist activity of this compound on TRPV3 are not yet available in the published literature. The identification is based on screening assays.

Signaling Pathways

The antagonistic action of this compound on TRPV3 suggests a distinct signaling pathway compared to agonistic N-acyl amides. TRPV3 is a non-selective cation channel, and its activation leads to an influx of Ca²⁺, which triggers various downstream signaling cascades. By blocking this initial step, this compound can inhibit these pathways.

TRPV3_Antagonism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV3 TRPV3 Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Allows Blocked Blocked TRPV3->Blocked Stimulus Stimulus (e.g., Heat, 2-APB) Stimulus->TRPV3 Activates NOV This compound NOV->TRPV3 Inhibits Downstream Downstream Signaling (e.g., Calcineurin/NFATc3, EGFR pathway) Ca_Influx->Downstream Initiates Blocked->Ca_Influx

Figure 1: Signaling pathway of TRPV3 antagonism by this compound.

Mitochondrial Uncoupling

Another area of interest for N-acyl amides is their effect on mitochondrial function. Some N-acyl amino acids have been shown to act as mitochondrial uncouplers, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and heat production. This has generated interest in their potential as therapeutics for metabolic diseases.

While N-acyl amino acids with neutral residues can potently induce uncoupled respiration in human adipocytes, this effect can be accompanied by a reduction in maximal oxidation rates and cell viability at higher concentrations. Studies comparing N-oleoyl-leucine to oleic acid found that while the N-acyl amino acid was a proficient uncoupler, it was not systematically more potent than the conventional fatty acid. The specific activity and mechanism of this compound as a mitochondrial uncoupler have not been extensively studied, representing an area for future research.

Mitochondrial_Uncoupling cluster_workflow Experimental Workflow for Assessing Mitochondrial Uncoupling Start Isolate Mitochondria or use Intact Cells Treatment Treat with This compound Start->Treatment Measurement Measure Oxygen Consumption Rate (OCR) Treatment->Measurement Analysis Analyze Changes in Basal and Maximal Respiration Measurement->Analysis Conclusion Determine Uncoupling Potential Analysis->Conclusion

Figure 2: Workflow for studying mitochondrial uncoupling by this compound.

Experimental Protocols

Calcium Mobilization Assay for TRPV Receptor Activity

This protocol is adapted from studies screening N-acyl amide libraries for activity at TRPV channels.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • Cells are transiently transfected with plasmids encoding the desired TRPV channel (e.g., human TRPV3) using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Fluorescent Calcium Imaging:

    • Transfected cells are plated in 96-well black-walled, clear-bottom plates.

    • After 24-48 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

    • Cells are then washed to remove excess dye and incubated in the salt solution.

  • Compound Screening:

    • Baseline fluorescence is recorded using a fluorescence plate reader.

    • For antagonist screening, cells are pre-incubated with this compound or other test compounds for a defined period (e.g., 5-15 minutes).

    • A known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) is then added to stimulate the channel.

    • Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is calculated relative to the baseline.

    • The inhibitory effect of the N-acyl amide is determined by comparing the agonist-induced calcium response in the presence and absence of the test compound.

Conclusion

This compound presents a distinct profile among endogenous N-acyl amides, primarily characterized by its antagonistic activity at the TRPV3 receptor. This sets it apart from many other N-acyl amides that act as agonists at various ion channels and G-protein coupled receptors. While its role in mitochondrial uncoupling is plausible given the activity of related compounds, this requires further empirical validation. The unique biological activities of this compound highlight the functional diversity within the N-acyl amide family and underscore the importance of the specific fatty acid and amino acid composition in determining the molecule's physiological function. Further research, particularly quantitative analysis of its receptor interactions and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

Comparative Lipidomics of Tissues with High vs. Low N-Oleoyl Valine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tissues with varying concentrations of N-Oleoyl Valine, supported by experimental data. We delve into the lipidomic profiles, associated signaling pathways, and the experimental protocols used to elucidate these findings.

This compound is an endogenous N-acyl amide that has garnered significant interest for its roles in thermoregulation, mitochondrial uncoupling, and as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] Understanding its differential distribution and function across various tissues is crucial for harnessing its therapeutic potential. This guide aims to provide a comparative analysis of tissues with high versus low concentrations of this compound, focusing on the lipidomic landscape and the underlying molecular mechanisms.

Quantitative Comparison of N-Acyl Amino Acids in Different Tissues

While specific quantitative data for this compound across a wide range of tissues remains an area of active research, studies on related N-acyl amino acids (NAAAs) provide valuable insights into their distribution. The brain has been identified as a tissue with a significant abundance and diversity of NAAAs.

Table 1: Endogenous Levels of Selected N-Acyl Amino Acids in Rat Brain Tissue

N-Acyl Amino AcidEndogenous Level (pmol/g wet tissue)
N-Arachidonoyl Glycine333
N-Arachidonoyl GABA11
N-Stearoyl GABA0.26
N-Palmitoyl Glutamic Acid1.2
N-Oleoyl AlanineNot explicitly quantified, but detected
N-Oleoyl SerineNot explicitly quantified, but detected
N-Oleoyl GlycineNot explicitly quantified, but detected
This compound Not explicitly quantified, but detected

Data sourced from a targeted lipidomics approach in rat brain tissue.[3][4]

The data indicates that the brain contains a complex mixture of NAAAs with varying concentrations, suggesting a potential role for these lipids in neurological functions. Tissues such as the lung have been shown to have increased concentrations of this compound in response to acute injury, suggesting a role in inflammatory processes.[1] Conversely, tissues like the liver and adipose tissue are also involved in lipid metabolism and may exhibit different NAAA profiles under various physiological conditions. Further comparative quantitative lipidomics studies are required to establish a definitive hierarchy of this compound concentrations across different tissues.

Signaling Pathways of this compound

This compound exerts its biological effects through distinct signaling pathways, primarily involving the TRPV3 channel and mitochondrial uncoupling.

TRPV3 Signaling Pathway

This compound acts as an antagonist at the TRPV3 channel, a calcium-permeable non-selective cation channel. The activation of TRPV3 by agonists initiates a downstream signaling cascade that can be modulated by antagonists like this compound. This pathway is particularly relevant in skin keratinocytes, where TRPV3 plays a role in thermosensation, hair growth, and skin barrier function.

The binding of an agonist to TRPV3 leads to an influx of calcium ions (Ca2+), which acts as a second messenger. This increase in intracellular calcium can activate Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then stimulate the release of Transforming Growth Factor-alpha (TGFα), which in turn binds to and activates the Epidermal Growth Factor Receptor (EGFR). The activation of EGFR can trigger two major downstream signaling pathways: the PI3K/NF-κB pathway, which is involved in cell survival and inflammation, and the MAPK/ERK pathway, which regulates cell proliferation and differentiation.

TRPV3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist TRPV3 TRPV3 Agonist->TRPV3 TGFa TGFα EGFR EGFR TGFa->EGFR Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK CaMKII CaMKII Ca2_influx->CaMKII CaMKII->TGFa stimulates release NFkB NF-κB PI3K->NFkB Inflammation Inflammation & Survival NFkB->Inflammation Proliferation Cell Proliferation & Differentiation MAPK_ERK->Proliferation

TRPV3 Agonist Signaling Cascade
Mitochondrial Uncoupling Mechanism

This compound and other N-acyl amino acids can induce mitochondrial uncoupling, a process that dissociates substrate oxidation from ATP synthesis, leading to energy dissipation as heat. This mechanism is of significant interest for its potential therapeutic applications in metabolic diseases.

N-acyl amino acids are thought to act as protonophores, carrying protons across the inner mitochondrial membrane. In tissues like the liver, this process may be facilitated by the Adenine Nucleotide Transporter 2 (ANT2). In brown adipose tissue, N-acyl amino acids can also activate Uncoupling Protein 1 (UCP1), a well-known mediator of non-shivering thermogenesis. The transport of protons back into the mitochondrial matrix by this compound dissipates the proton motive force, leading to an increase in oxygen consumption without a corresponding increase in ATP production.

Mitochondrial_Uncoupling cluster_intermembrane Intermembrane Space (High H⁺) cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low H⁺) H_out H⁺ ATP_Synthase ATP Synthase H_out->ATP_Synthase drives NOV This compound (H⁺ Carrier) H_out->NOV binds ETC Electron Transport Chain ETC->H_out pumps H⁺ ATP ATP ATP_Synthase->ATP synthesizes ANT2_UCP1 ANT2 / UCP1 H_in H⁺ Heat Heat O2_H2O O₂ → H₂O ADP_Pi ADP + Pi NOV->ANT2_UCP1 interacts with NOV->H_in releases H⁺ Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Tissue Tissue Sample (e.g., Brain, Liver) Homogenization Homogenization (in Chloroform/Methanol) Tissue->Homogenization Extraction Lipid Extraction & Phase Separation Homogenization->Extraction Drying Drying & Reconstitution Extraction->Drying LC Liquid Chromatography (Separation) Drying->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Peak Integration & Quantification) MS->Data_Analysis Results Quantitative Results (pmol/g tissue) Data_Analysis->Results

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for N-Oleoyl Valine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling N-Oleoyl Valine, fostering a culture of safety and building trust in your operational procedures. The following procedural guidance is designed to directly address key questions regarding the safe handling, storage, and disposal of this compound.

Chemical Identifier and Properties

PropertyValueReference
Chemical Name N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine[1][2][3]
CAS Number 60374-41-6[1][2]
Molecular Formula C23H43NO3
Molecular Weight 381.6 g/mol
Formulation A solution in methyl acetate
Hazard Identification and Personal Protective Equipment (PPE)

This compound, as supplied in methyl acetate, is classified as a hazardous substance. The primary hazards are associated with the solvent.

Hazards:

  • Highly flammable liquid and vapor.

  • Causes serious eye irritation.

  • May cause drowsiness or dizziness.

It is crucial to handle this material with care, treating it as potentially hazardous until further toxicological data is available.

PPESpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Protects against splashes of the methyl acetate solution, which can cause serious eye irritation.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat.Prevents skin contact with the chemical solution.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of methyl acetate vapors, which can cause drowsiness or dizziness.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have an emergency eyewash station and safety shower accessible.

  • Acclimatization: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Aliquoting: If creating smaller aliquots for single-use, do so in the chemical fume hood. Use appropriate, clean glassware and tools.

  • Solvent Evaporation: If the methyl acetate needs to be removed, this should be done under a gentle stream of inert gas (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Storage: Store this compound at -20°C in a tightly sealed container. The product is stable for at least two years under these conditions.

Disposal Plan

All waste materials, including empty vials, contaminated gloves, and any unused product, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of flammable liquids and chemical waste. Do not dispose of down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Acclimate Vial to Room Temperature C->D E Work Inside Chemical Fume Hood D->E F Aliquot or Use as Needed E->F G Store at -20°C in Tightly Sealed Container F->G H Dispose of Waste as Hazardous Material F->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.